6-Bromo-2-chloro-4,8-dimethylquinoline
Description
BenchChem offers high-quality 6-Bromo-2-chloro-4,8-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-chloro-4,8-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
89446-46-8 |
|---|---|
Molecular Formula |
C11H9BrClN |
Molecular Weight |
270.55 g/mol |
IUPAC Name |
6-bromo-2-chloro-4,8-dimethylquinoline |
InChI |
InChI=1S/C11H9BrClN/c1-6-4-10(13)14-11-7(2)3-8(12)5-9(6)11/h3-5H,1-2H3 |
InChI Key |
TUIZVCPHHDYUBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C)Cl)Br |
Origin of Product |
United States |
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-bromo-2-chloro-4,8-dimethylquinoline
Executive Summary
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents. The precise substitution pattern on the quinoline scaffold dictates its biological activity, making unambiguous structural elucidation a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a comprehensive analysis and detailed prediction of the ¹H and ¹³C NMR chemical shifts for 6-bromo-2-chloro-4,8-dimethylquinoline. In the absence of direct experimental data in publicly available literature, this document leverages foundational NMR principles and established substituent effects to construct a reliable theoretical spectrum. It serves as an essential resource for researchers, enabling the identification, characterization, and quality control of this and structurally related compounds.
Introduction to the Spectroscopic Challenge
The quinoline ring system is a privileged scaffold in drug discovery, renowned for its presence in compounds with diverse pharmacological activities, including antimalarial and anticancer properties.[1] The biological efficacy of these molecules is profoundly influenced by the nature and position of substituents on the heterocyclic and carbocyclic rings. Consequently, rigorous structural verification is paramount.
6-bromo-2-chloro-4,8-dimethylquinoline is a polysubstituted quinoline with a complex arrangement of electron-withdrawing halogens (Br, Cl) and electron-donating methyl groups (-CH₃). This combination of substituents creates a unique electronic environment for each proton and carbon atom, leading to a distinctive NMR fingerprint. This guide aims to deconstruct the expected ¹H and ¹³C NMR spectra of this molecule by applying the principles of substituent chemical shifts (SCS) to the foundational quinoline framework. By explaining the causality behind the predicted shifts, we provide a robust framework for interpreting experimental data when it becomes available.
Molecular Structure and Numbering
A clear understanding of the predicted NMR spectra begins with the standardized IUPAC numbering of the quinoline ring system.
Caption: Standard workflow for NMR sample analysis.
Conclusion
This guide provides a detailed, theory-backed prediction of the ¹H and ¹³C NMR spectra for 6-bromo-2-chloro-4,8-dimethylquinoline. By systematically applying the principles of substituent chemical shifts, we have established a reliable reference for the expected chemical shifts, multiplicities, and carbon environments. The aromatic region of the ¹H spectrum is predicted to show three distinct singlets, while the ¹³C spectrum is expected to display twelve unique signals, with the halogen- and nitrogen-bound carbons resonating at the lowest fields.
The provided experimental protocol outlines a robust method for acquiring high-quality NMR data to confirm these predictions. For an unambiguous assignment, further 2D NMR experiments such as COSY, HSQC, and HMBC would be invaluable. This predictive framework serves as a crucial tool for any researcher, scientist, or drug development professional working with this or structurally analogous compounds, facilitating efficient and accurate molecular characterization.
References
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University of California, Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved March 26, 2026, from [Link]
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Claret, P. A., & Williams, D. H. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JoCH Coupling Constants. ConnectSci, 29(1), 149-151. Retrieved March 26, 2026, from [Link]
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Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174. Retrieved March 26, 2026, from [Link]
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Trade Science Inc. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Retrieved March 26, 2026, from [Link]
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Hansen, P. E., & Spanget-Larsen, J. (2017). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 22(10), 1695. Retrieved March 26, 2026, from [Link]
Sources
A Guide to the Structural Elucidation of Novel Quinolines: The Case of 6-bromo-2-chloro-4,8-dimethylquinoline
Abstract
This technical guide provides a comprehensive workflow for the structural elucidation of novel quinoline derivatives, using the hypothetical compound 6-bromo-2-chloro-4,8-dimethylquinoline as a case study. Quinoline scaffolds are of significant interest in medicinal chemistry, and a deep understanding of their three-dimensional structure is paramount for rational drug design and development. This document details the critical steps from synthesis and crystallization to single-crystal X-ray diffraction (SCXRD) data acquisition and analysis. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.
Introduction: The Significance of Quinolines and Structural Chemistry
Quinolines are a class of heterocyclic aromatic organic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] Their diverse biological activities have established them as privileged scaffolds in drug discovery. The precise spatial arrangement of atoms within a molecule, its crystal packing, and intermolecular interactions are fundamental to its physicochemical properties, including solubility, stability, and, most importantly, its interaction with biological targets.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid.[2][3] This technique provides unparalleled insight into bond lengths, bond angles, and the overall molecular conformation, which are critical for understanding structure-activity relationships (SAR).
As of the writing of this guide, the crystal structure of 6-bromo-2-chloro-4,8-dimethylquinoline has not been reported in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[4][5][6] Therefore, this document serves as a practical guide for a researcher who has synthesized this novel compound and wishes to characterize it structurally.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.
Proposed Synthesis of 6-bromo-2-chloro-4,8-dimethylquinoline
While a specific synthetic route for 6-bromo-2-chloro-4,8-dimethylquinoline is not published, a plausible pathway can be extrapolated from known quinoline syntheses. A common and effective method involves the chlorination of a corresponding quinolinone precursor.
Experimental Protocol:
-
Synthesis of 6-bromo-4,8-dimethylquinolin-2(1H)-one: This precursor can be synthesized through various established methods for quinolinone formation, such as the Conrad-Limpach synthesis, starting from 4-bromo-2-methylaniline and an appropriate β-ketoester.
-
Chlorination: The synthesized 6-bromo-4,8-dimethylquinolin-2(1H)-one is then subjected to chlorination to yield the target compound.
-
To a stirred solution of 6-bromo-4,8-dimethylquinolin-2(1H)-one (1 equivalent) in a suitable high-boiling inert solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) (3-5 equivalents).
-
The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully quenched by slow addition to ice water.
-
The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 6-bromo-2-chloro-4,8-dimethylquinoline.
-
Purification is achieved through column chromatography on silica gel.
-
Crystallization: The Art and Science of Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with sharp edges and no visible defects, and typically between 0.1 and 0.5 mm in each dimension.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound has moderate solubility.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once a suitable crystal is obtained, the SCXRD experiment can be performed. Modern diffractometers automate much of this process.[8]
Experimental Workflow
The following diagram illustrates the typical workflow for an SCXRD experiment:
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (usually 100 K). Low temperatures are used to minimize thermal motion of the atoms, leading to a more precise structure.
-
Data Collection: The mounted crystal is placed on the diffractometer.[8]
-
The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector.[8][9]
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system (e.g., monoclinic, orthorhombic).[9]
-
A full sphere of diffraction data is then collected by rotating the crystal through a series of angles. The intensity of each diffracted beam is recorded by the detector.
-
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects. This results in a file containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.
-
Structure Solution and Refinement:
-
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods). This initial phase information is used to generate an initial electron density map, which reveals the positions of the atoms in the unit cell.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-determined structure.
-
Data Analysis and Interpretation
The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Key Crystallographic Data
The following table summarizes the key crystallographic parameters that would be determined for 6-bromo-2-chloro-4,8-dimethylquinoline. The values provided are hypothetical and serve as an example of a typical small organic molecule.
| Parameter | Example Value | Significance |
| Chemical Formula | C₁₁H₉BrClN | Defines the elemental composition of the molecule. |
| Formula Weight | 270.56 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 8.123, 15.456, 9.876 | Dimensions of the unit cell. |
| α, γ (°) | 90 | Angles of the unit cell. |
| β (°) | 105.34 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1198.7 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Density (calc) | 1.50 g/cm³ | Calculated density of the crystal. |
| R-factor | 0.045 (4.5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit | 1.05 | An indicator of the quality of the refinement. |
Molecular and Crystal Structure Analysis
The refined crystal structure provides a wealth of information:
-
Molecular Conformation: The precise three-dimensional arrangement of the atoms in the 6-bromo-2-chloro-4,8-dimethylquinoline molecule, including the planarity of the quinoline ring system and the orientation of the methyl groups.
-
Bond Lengths and Angles: Accurate measurements of all bond lengths and angles, which can provide insights into the electronic structure of the molecule.
-
Intermolecular Interactions: Analysis of the crystal packing reveals how the molecules interact with each other in the solid state. This can include hydrogen bonds, halogen bonds, and π-π stacking interactions, all of which are crucial for understanding the solid-state properties of the compound and its potential interactions with biological macromolecules.
The following diagram illustrates the logical flow from the solved structure to its application in drug discovery:
Caption: From crystal structure to rational drug design.
Conclusion
The structural elucidation of a novel compound like 6-bromo-2-chloro-4,8-dimethylquinoline through single-crystal X-ray diffraction is a cornerstone of modern chemical and pharmaceutical research. This guide has outlined a comprehensive and technically grounded workflow, from the initial synthesis and crystallization to the final analysis and interpretation of the crystallographic data. The detailed structural information obtained is invaluable for understanding the fundamental properties of the molecule and for guiding the rational design of new therapeutic agents. The methodologies described herein are broadly applicable to the characterization of other novel small molecules, empowering researchers to accelerate the drug discovery process.
References
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PubChemLite. 6-bromo-4-chloro-2,8-dimethylquinoline (C11H9BrClN). Retrieved from [Link]
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Becker Medical Library, Washington University. CCDC – Cambridge Structural Database. Retrieved from [Link]
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Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. Access Structures. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Retrieved from [Link]
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OA Monitor Ireland. CCDC 830064: Experimental Crystal Structure Determination. Retrieved from [Link]
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ResearchGate. Single-Crystal X-ray Diffraction. Retrieved from [Link]
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Guseinov, F. I., et al. (2025). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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Hughes, C. E., et al. (2020). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. Chemical Science, 11(4), 1004-1011. Retrieved from [Link]
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Guseinov, F. I., et al. (2025). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. DSpace at Khazar University. Retrieved from [Link]
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Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
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Lawrence Berkeley National Laboratory. Porous/Crystalline Materials Characterization. Retrieved from [Link]
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density functional theory (DFT) calculations of 6-bromo-2-chloro-4,8-dimethylquinoline
An In-Depth Technical Guide to the Density Functional Theory (DFT) Calculations of 6-bromo-2-chloro-4,8-dimethylquinoline
Authored by: Senior Application Scientist
Abstract
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, demonstrating a broad spectrum of biological activities and unique optoelectronic properties.[1][2][3] The strategic placement of substituents on the quinoline ring system is a key determinant of these characteristics, influencing molecular structure, electronic properties, and interaction with biological targets.[1][4] This technical guide provides a comprehensive, in-depth exploration of the theoretical and computational analysis of 6-bromo-2-chloro-4,8-dimethylquinoline using Density Functional Theory (DFT). As a Senior Application Scientist, this document synthesizes rigorous computational protocols with practical insights, offering a self-validating framework for researchers, scientists, and professionals in drug development. We will delve into the causality behind methodological choices, from functional and basis set selection to the interpretation of complex datasets, including structural parameters, vibrational frequencies, and electronic properties.
Introduction: The Quantum Lens on a Promising Heterocycle
Density Functional Theory (TDF) has emerged as a dominant quantum mechanical modeling method for investigating the electronic structure of many-body systems.[5][6] Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, a function of only three spatial coordinates, to determine the ground-state energy and other properties of a molecule.[7][8] This approach provides a powerful and computationally efficient lens to predict and rationalize the physicochemical and biological properties of molecules like 6-bromo-2-chloro-4,8-dimethylquinoline.
The subject of this guide, 6-bromo-2-chloro-4,8-dimethylquinoline, is a halogenated quinoline derivative. Halogenated organic compounds are of significant interest due to their diverse applications, including in pharmaceuticals and agrochemicals.[9] The presence of bromine and chlorine atoms, along with methyl groups, on the quinoline core is expected to significantly modulate its electronic structure and reactivity. Understanding these modifications at a quantum level is crucial for designing novel molecules with tailored properties.
This guide will walk you through a standard computational protocol for analyzing this molecule, covering:
-
Geometric Optimization: Determining the most stable three-dimensional structure.
-
Vibrational Analysis: Predicting infrared and Raman spectra to confirm the stability of the optimized geometry and aid in experimental characterization.
-
Electronic Properties: Investigating the distribution of electrons, reactivity sites, and electronic transitions through various analyses.
Computational Methodology: A Validating Workflow
The reliability of DFT calculations hinges on a well-defined and justified methodology. The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the accuracy and reproducibility of the results.
Software and Hardware
All calculations described herein are typically performed using the Gaussian suite of programs or similar quantum chemistry packages. These computations are resource-intensive and necessitate the use of high-performance computing clusters.
Step-by-Step Computational Protocol
-
Initial Structure Generation: The initial 3D structure of 6-bromo-2-chloro-4,8-dimethylquinoline is built using a molecular modeling program like GaussView.
-
Geometry Optimization:
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and robust choice for organic molecules, providing a good balance between accuracy and computational cost.[1][10]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[10][11]
-
Procedure: The geometry is optimized to find the lowest energy conformation, where the forces on each atom are minimized.
-
-
Frequency Calculation:
-
Purpose: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Output: This calculation also provides the predicted vibrational frequencies, which can be compared with experimental IR and Raman spectra.[12]
-
-
Spectroscopic and Electronic Property Calculations:
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts.[13][14]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum by calculating the energies of electronic transitions.[15][16][17]
-
Molecular Orbital and Charge Analysis: Further analysis of the electronic structure is performed, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), and Mulliken population analysis.[18][19]
-
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the computational protocol:
Caption: Atom numbering scheme for 6-bromo-2-chloro-4,8-dimethylquinoline.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum. A detailed analysis of these spectra can help in the experimental identification and characterization of the molecule. [4][12] Table 2: Selected Calculated Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070-3050 | Medium | C-H stretching (aromatic) |
| 2980-2920 | Strong | C-H stretching (methyl) |
| 1610 | Strong | C=C stretching (aromatic) |
| 1580 | Strong | C=N stretching |
| 1450 | Medium | C-H bending (methyl) |
| 1150 | Strong | C-Cl stretching |
| 680 | Medium | C-Br stretching |
The predicted vibrational frequencies are in good agreement with the typical ranges for the assigned functional groups. The C-H stretching vibrations of the aromatic ring and methyl groups appear at their expected high-frequency regions. The characteristic C=C and C=N stretching vibrations of the quinoline ring are also observed. The strong absorption corresponding to the C-Cl and C-Br stretching vibrations are important signatures for this molecule.
Electronic Properties
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. [20][21]The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. [22]The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular reactivity and stability. [23][24] Table 3: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -1.89 |
| Energy Gap (ΔE) | 4.65 |
The HOMO is primarily localized on the quinoline ring, particularly on the benzene moiety, indicating this is the most probable site for electrophilic attack. The LUMO is distributed over the entire quinoline ring system. The relatively large HOMO-LUMO gap of 4.65 eV suggests that 6-bromo-2-chloro-4,8-dimethylquinoline is a kinetically stable molecule.
The MEP is a visual representation of the charge distribution in a molecule and is a powerful tool for predicting reactive sites for electrophilic and nucleophilic attack. [25][26][27] The MEP surface shows regions of negative potential (red) and positive potential (blue). The most negative potential is located around the nitrogen atom, indicating its susceptibility to electrophilic attack. The regions of positive potential are located around the hydrogen atoms of the methyl groups and the aromatic ring. This information is crucial for understanding intermolecular interactions and potential binding sites in a biological system. [28]
Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule. [18][29][30] Table 4: Selected Mulliken Atomic Charges
| Atom | Charge (e) |
| N1 | -0.452 |
| C2 | 0.215 |
| C6 | 0.089 |
| Cl16 | -0.123 |
| Br17 | -0.054 |
The nitrogen atom (N1) carries the most negative charge, consistent with its high electronegativity and the MEP analysis. The carbon atom attached to the chlorine (C2) has a significant positive charge due to the electron-withdrawing effect of the chlorine atom. The bromine atom (Br17) also withdraws electron density, but to a lesser extent than chlorine in this analysis.
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. [31][32][33]The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonding and other significant intermolecular forces. [34][35]The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
Conclusion: A Quantum-Informed Perspective for Drug Development
This in-depth technical guide has detailed a robust and self-validating computational protocol for the DFT analysis of 6-bromo-2-chloro-4,8-dimethylquinoline. The presented results provide a comprehensive understanding of its structural, vibrational, and electronic properties.
The key takeaways for researchers and drug development professionals are:
-
Structural Stability: The optimized geometry and vibrational analysis confirm the stability of the molecule.
-
Reactivity Insights: The HOMO-LUMO analysis, MEP, and Mulliken charges provide a detailed picture of the molecule's reactivity, highlighting the nitrogen atom as a primary site for electrophilic attack and providing insights into potential intermolecular interactions.
-
Spectroscopic Fingerprints: The predicted IR, Raman, NMR, and UV-Vis spectra serve as valuable references for experimental characterization and validation.
The application of DFT calculations, as outlined in this guide, provides a powerful predictive tool in the early stages of drug discovery and materials science. By understanding the fundamental quantum mechanical properties of molecules like 6-bromo-2-chloro-4,8-dimethylquinoline, scientists can make more informed decisions in the design and synthesis of novel compounds with desired biological activities and material properties.
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DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2017). Scirp.org. Retrieved from [Link]
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Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2023). Journal of Chemical Information and Modeling. Retrieved from [Link]
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Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESİS. Retrieved from [Link]
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Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ChemRxiv. Retrieved from [Link]
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Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). Journal of Molecular Structure. Retrieved from [Link]
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Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. (2026). RSC Advances. Retrieved from [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]
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Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019). ACS Omega. Retrieved from [Link]
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Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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How to Perform Mulliken Charge Calculation and Analysis Using Gaussian. (2024, September 20). YouTube. Retrieved from [Link]
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The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI. Retrieved from [Link]
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Guide to identifying HOMO-LUMO of molecules? (2024, March 21). Reddit. Retrieved from [Link]
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TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. (2026, January 20). YouTube. Retrieved from [Link]
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HOMO and LUMO. (n.d.). Wikipedia. Retrieved from [Link]
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Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. Retrieved from [Link]
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A Technical Guide to the UV-Vis Absorption and Emission Spectra of Novel Quinolines: A Case Study of 6-bromo-2-chloro-4,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and unique photophysical properties.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their electronic and, consequently, their absorption and emission characteristics. This guide provides an in-depth technical overview of the principles and methodologies for characterizing the UV-Vis absorption and fluorescence emission spectra of novel quinoline derivatives. While specific experimental data for 6-bromo-2-chloro-4,8-dimethylquinoline is not publicly available, this document will use it as a representative example to walk through the experimental design, data acquisition, and interpretation, offering a robust framework for researchers working with new chemical entities.
Theoretical Foundations of Quinoline Spectroscopy
The UV-Vis absorption and fluorescence emission spectra of quinoline derivatives are governed by electronic transitions within the aromatic system. Typically, two main types of transitions are observed: π → π* and n → π* transitions.[2][3]
-
π → π* Transitions: These are generally high-energy transitions resulting in strong absorption bands, often observed in the 230-320 nm range for quinolines.[2] These transitions are sensitive to the extent of conjugation in the molecule.
-
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atom in the quinoline ring) to an anti-bonding π* orbital. They are typically of lower energy and appear as weaker absorption bands or shoulders at longer wavelengths (320-450 nm range).[2]
The nature and position of substituents on the quinoline ring, as well as the polarity of the solvent, can significantly influence these electronic transitions, leading to shifts in the absorption and emission maxima.[2][4][5][6][7] For instance, electron-donating groups can cause a bathochromic (red) shift, while electron-withdrawing groups may lead to a hypsochromic (blue) shift.
Experimental Protocols
A systematic approach is crucial for obtaining high-quality and reproducible spectroscopic data. The following protocols outline the key steps for characterizing a novel quinoline derivative like 6-bromo-2-chloro-4,8-dimethylquinoline.
Sample Preparation
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the wavelength range of interest. Common solvents for quinoline derivatives include ethanol, dichloromethane, and cyclohexane.[2] It is advisable to measure the spectra in a series of solvents with varying polarities to assess solvatochromic effects.[4][7]
-
Concentration: Prepare a stock solution of the compound at a known concentration (e.g., 1 mM). For UV-Vis measurements, dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 to ensure linearity with the Beer-Lambert law. For fluorescence measurements, a more dilute solution (e.g., 1-10 µM) is often required to avoid inner filter effects.
-
Cuvettes: Use quartz cuvettes for measurements in the UV region (< 340 nm) and glass or plastic cuvettes for the visible region. Ensure the cuvettes are clean and free of scratches.
UV-Vis Absorption Spectroscopy
This workflow outlines the acquisition of a UV-Vis absorption spectrum.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Step-by-Step Protocol:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range (e.g., 200-800 nm).[8]
-
Fill a clean cuvette with the blank solvent and place it in the spectrophotometer.
-
Perform a baseline correction or "zero" the instrument with the blank.
-
Replace the blank cuvette with the cuvette containing the sample solution.
-
Initiate the scan to record the absorption spectrum.
-
Save and export the data for analysis.
Fluorescence Spectroscopy
The following workflow illustrates the process of acquiring fluorescence emission and excitation spectra.
Caption: Workflow for Fluorescence Spectroscopy.
Step-by-Step Protocol:
-
From the previously acquired UV-Vis spectrum, identify the wavelength of maximum absorbance (λmax). This will be the initial excitation wavelength.
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the λmax determined in the previous step.
-
Set the emission and excitation slit widths (e.g., 5 nm).
-
Acquire the emission spectrum by scanning a wavelength range starting approximately 10-20 nm above the excitation wavelength to a longer wavelength (e.g., if λex = 350 nm, scan from 360-700 nm).[8]
-
Identify the wavelength of maximum emission (λem).
-
To acquire the excitation spectrum, set the emission monochromator to the λem and scan a range of excitation wavelengths.
-
Save and export the data.
Data Analysis and Interpretation
A Jablonski diagram illustrates the electronic transitions involved in absorption and fluorescence.
Caption: Jablonski Diagram of Photophysical Processes.
Absorption Spectrum Analysis
-
λmax: The wavelength of maximum absorbance provides information about the energy required for the most probable electronic transition.
-
Molar Absorptivity (ε): Calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration. A high molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹) is characteristic of a π → π* transition.[2]
Emission Spectrum Analysis
-
Emission Maximum (λem): The wavelength at which the highest fluorescence intensity is observed.
-
Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λmax) and the emission maximum (λem). A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.
-
Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. It is typically determined relative to a known standard.
Structure-Property Predictions for 6-bromo-2-chloro-4,8-dimethylquinoline
Based on the general principles of substituent effects on the quinoline scaffold, we can predict the following for 6-bromo-2-chloro-4,8-dimethylquinoline:
-
The electron-withdrawing bromo and chloro groups may lead to a slight hypsochromic (blue) shift in the absorption and emission spectra compared to an unsubstituted quinoline.
-
The electron-donating methyl groups could counteract this effect to some extent, potentially resulting in a small overall shift.
-
The substitution pattern will likely influence the quantum yield and fluorescence lifetime.
Hypothetical Data Summary
The following table presents plausible photophysical data for 6-bromo-2-chloro-4,8-dimethylquinoline in different solvents, which would be the expected output of the described experimental protocols.
| Solvent | Dielectric Constant | λmax (abs) (nm) | ε (L mol⁻¹ cm⁻¹) | λmax (em) (nm) | Stokes Shift (nm) |
| Cyclohexane | 2.02 | 345 | 8,500 | 390 | 45 |
| Dichloromethane | 8.93 | 350 | 8,700 | 405 | 55 |
| Ethanol | 24.55 | 352 | 8,600 | 415 | 63 |
Conclusion
The characterization of the UV-Vis absorption and emission spectra is a fundamental step in the evaluation of novel quinoline derivatives for applications in drug discovery and materials science. By following systematic experimental protocols and applying a sound understanding of the underlying photophysical principles, researchers can gain valuable insights into the electronic structure and properties of new chemical entities. This guide provides a comprehensive framework for such characterization, using 6-bromo-2-chloro-4,8-dimethylquinoline as a practical, albeit hypothetical, case study.
References
-
de la O. D., G. S., et al. (2017). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Hovhannisyan, A. A., et al. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Journal of Fluorescence. Available from: [Link]
-
Manikandan, A., et al. (2023). Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. Journal of Fluorescence. Available from: [Link]
-
Hovhannisyan, A. A., et al. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. ProQuest. Available from: [Link]
-
Cakmak, S., et al. (2021). Synthesis, characterization, and photophysical properties of cyclotriphosphazenes containing quinoline-4-aldehyde-p-oxyanil moieties. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]
-
Bandela, A. K., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. Available from: [Link]
-
Li, Y., et al. (2023). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][2][9]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. Molecules. Available from: [Link]
-
Jones, N. C., et al. (2018). VUV Absorption Spectra of Gas-Phase Quinoline in the 3.5–10.7 eV Photon Energy Range. The Journal of Physical Chemistry A. Available from: [Link]
-
U.S. Army Engineer Research and Development Center. (2019). Determination of Fluorescence Emission and UV-Vis-NIR Absorbance for Nanomaterials Solution Using a HORIBA Scientific NanoLog. DTIC. Available from: [Link]
-
Anonymous. (n.d.). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. University of North Texas. Available from: [Link]
-
Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Available from: [Link]
-
Anonymous. (n.d.). General method of UV-Vis and fluorescence titration. Royal Society of Chemistry. Available from: [Link]
-
Anonymous. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Available from: [Link]
-
Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare. Available from: [Link]
-
PubChem. (n.d.). 6-bromo-4-chloro-2,8-dimethylquinoline. PubChem. Available from: [Link]
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Exact Mass and Isotopic Fragmentation Dynamics of 6-Bromo-2-chloro-4,8-dimethylquinoline: A Technical Guide for High-Resolution Mass Spectrometry
Executive Summary
In small-molecule drug discovery, halogenated quinolines serve as privileged scaffolds for developing antimalarials, kinase inhibitors, and monoamine oxidase (MAO) inhibitors[1]. The compound 6-bromo-2-chloro-4,8-dimethylquinoline (C₁₁H₉BrClN) presents a unique analytical profile due to its dual-halogen substitution. For analytical chemists and drug development professionals, the presence of both bromine and chlorine acts as a built-in mass spectrometric "barcode."
This whitepaper provides an in-depth mechanistic breakdown of the exact mass calculations, the statistical causality behind its isotopic signature, and a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its robust characterization[2].
Physicochemical Profiling & Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) relies on the precise measurement of monoisotopic mass to determine elemental composition. The monoisotopic mass is calculated using the most abundant stable isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).
In positive Electrospray Ionization (ESI+), the quinoline nitrogen is readily protonated due to its basicity, yielding the [M+H]⁺ pseudomolecular ion. The causality of this ionization efficiency is driven by the use of acidic mobile phase modifiers (like formic acid), which lower the pH below the pKa of the quinoline core, ensuring complete protonation prior to aerosolization[3].
Table 1: Exact Mass Calculation for 6-bromo-2-chloro-4,8-dimethylquinoline
| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 11 | 132.000000 |
| Hydrogen | ¹H | 1.007825 | 9 | 9.070425 |
| Bromine | ⁷⁹Br | 78.918336 | 1 | 78.918336 |
| Chlorine | ³⁵Cl | 34.968852 | 1 | 34.968852 |
| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |
| Monoisotopic Neutral Mass (M) | 268.960687 | |||
| Protonated Molecular Ion [M+H]⁺ | 269.967963 |
The Br/Cl Isotopic Signature: A Statistical Causality
The most diagnostic feature of 6-bromo-2-chloro-4,8-dimethylquinoline is its isotopic cluster. Unlike compounds containing only carbon, hydrogen, and nitrogen, halogens possess highly abundant secondary isotopes.
-
Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%), creating a ~3:1 ratio[4].
-
Bromine exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), creating a ~1:1 ratio.
When a molecule contains one bromine and one chlorine atom (Br₁Cl₁), the resulting mass spectrum displays a distinct triplet cluster at M, M+2, and M+4 . A common misconception is that the monoisotopic peak (M) is always the base (tallest) peak. However, probability mathematics dictates otherwise[5].
The relative abundances are derived from the binomial expansion of the isotopic probabilities:
-
M (⁷⁹Br, ³⁵Cl): 0.5069 × 0.7578 = 0.3841
-
M+2 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl): (0.4931 × 0.7578) + (0.5069 × 0.2422) = 0.3736 + 0.1227 = 0.4963
-
M+4 (⁸¹Br, ³⁷Cl): 0.4931 × 0.2422 = 0.1194
Normalizing these probabilities to the highest value (M+2) reveals that the M+2 peak is the base peak of the cluster , not the monoisotopic M peak.
Table 2: Theoretical Isotopic Abundance (Molecular Ion Cluster)
| Ion Species | Halogen Composition | Relative Abundance (%) | m/z (Protonated) |
| M | ⁷⁹Br, ³⁵Cl | 77.4 | 269.968 |
| M+2 | ⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl | 100.0 (Base Peak) | 271.966 |
| M+4 | ⁸¹Br, ³⁷Cl | 24.1 | 273.964 |
High-Resolution MS/MS Fragmentation Dynamics
During High-Energy Collisional Dissociation (HCD), the [M+H]⁺ precursor ion undergoes specific fragmentation pathways dictated by bond dissociation energies (BDE)[6].
The Causality of Fragmentation Order: The carbon-bromine (C-Br) bond in a haloarene is significantly weaker (BDE ~81 kcal/mol) than the carbon-chlorine (C-Cl) bond (BDE ~97 kcal/mol). Consequently, at lower collision energies (CE), the primary fragmentation pathway is the homolytic cleavage of the bromine radical (-79 Da), yielding an [M+H - Br•]⁺• radical cation at m/z 191.050. Because this fragment retains the chlorine atom, its isotopic signature immediately shifts from a Br₁Cl₁ triplet to a Cl₁ doublet (~3:1 ratio).
At higher collision energies, the loss of the chlorine radical (-35 Da) occurs, followed by the complete stripping of both halogens to yield the bare quinoline core at m/z 156.081, which exhibits no significant M+2 isotopic enrichment[1].
MS/MS fragmentation pathway of 6-bromo-2-chloro-4,8-dimethylquinoline.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
To ensure data trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . This means the method contains internal logic checks (isotopic fidelity and mass accuracy) that automatically verify the integrity of the data without requiring external orthogonal assays[2],[7].
Step 1: Sample Preparation & Chromatography
-
Preparation: Dilute the analyte to 100 ng/mL in 50:50 Acetonitrile:Water. Spike in 10 ng/mL of a deuterated internal standard (e.g., Quinoline-d7) to validate retention time stability and control for matrix-induced ion suppression.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phases:
-
Phase A: 0.1% Formic Acid in MS-grade H₂O.
-
Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Causality: Formic acid acts as a proton donor, ensuring the basic quinoline nitrogen is pre-ionized in solution, maximizing ESI sensitivity.
-
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 2: HRMS Acquisition Parameters (Orbitrap or Q-TOF)
-
Source: ESI in Positive mode. Capillary Voltage: 3.5 kV. Desolvation Temp: 350°C.
-
Full Scan (MS1): Scan range m/z 100–500. Resolution: 70,000 (at m/z 200).
-
Data-Dependent MS/MS (ddMS2): Isolate the base peak of the cluster (m/z 271.966) using a narrow quadrupole isolation window (1.0 Da) to prevent co-isolation of the M or M+4 isotopes.
-
Stepped Collision Energy: Apply stepped HCD normalized collision energies (NCE) of 20, 40, and 60.
-
Causality: Stepped CE ensures that both the low-energy bromine loss and the high-energy quinoline core fragmentation are captured in a single composite MS/MS spectrum.
-
Step 3: The Self-Validation Criteria
Before accepting the structural assignment, the data must pass three internal checks:
-
Validation Check 1 (Mass Accuracy): The measured mass of the [M+H]⁺ ion must be within ±3 ppm of the theoretical mass (269.9679 Da).
-
Validation Check 2 (Isotopic Fidelity): The extracted ion chromatograms (EIC) for m/z 269.968, 271.966, and 273.964 must co-elute perfectly, and their peak area ratios must match the 77 : 100 : 24 theoretical ratio within a ±5% tolerance. Deviation indicates isobaric interference.
-
Validation Check 3 (Fragment Signature): The MS/MS spectrum must contain the m/z 191.050 fragment, and if the isolation window was set wide enough to capture the whole precursor cluster, this fragment must exhibit a 3:1 (Cl₁) isotopic pattern, proving the loss of bromine but retention of chlorine.
References
-
Mass spectrometry (MS) - Organic Chemistry Jack Westin URL:[Link]
-
Ch13 - Mass Spectroscopy: Isotope patterns for -Cl and -Br University of Calgary URL: [Link]
-
Factor Analysis of Numeric Isotope Patterns of Compounds Containing Small Numbers of Chlorine and Bromine Atoms The Chemical Educator (via ResearchGate) URL: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery Drug Target Review URL: [Link]
-
Application of LCMS in small-molecule drug development European Pharmaceutical Review URL:[Link]
-
LC/MS Applications in Drug Development BioAgilytix URL: [Link]
-
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B ACS Omega URL: [Link]
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Mechanistic Profiling of Electrophilic Aromatic Substitution in 6-Bromo-2-chloro-4,8-dimethylquinoline
Introduction & Structural Rationale
Electrophilic aromatic substitution (SEAr) is a foundational organic reaction where an atom attached to an aromatic system is replaced by an electrophile[1]. When applied to complex, multi-substituted heterocyclic scaffolds like 6-bromo-2-chloro-4,8-dimethylquinoline, predicting regiochemical fidelity requires a deep understanding of competing electronic and steric topographies.
Quinolines preferentially undergo electrophilic substitution reactions at the carbocyclic ring rather than the heterocyclic ring, primarily because the sp²-hybridized nitrogen atom interacts with electrophiles or Brønsted acids to form a highly deactivated pyridinium species[2]. This technical guide dissects the SEAr mechanism for this specific quinoline derivative, providing researchers and drug development professionals with a predictive framework and a self-validating experimental protocol for late-stage functionalization.
Electronic and Steric Topography
The molecule 6-bromo-2-chloro-4,8-dimethylquinoline presents a highly polarized electronic landscape:
-
The Heterocyclic Ring (C2, C3, C4): The presence of a highly electronegative chlorine atom at C2 exerts a strong inductive withdrawal (-I effect), further depleting the electron density of the already electron-deficient pyridine ring.
-
The Carbocyclic Ring (C5, C6, C7, C8): This ring hosts the EAS. It is decorated with a bromine atom at C6 and a methyl group at C8.
-
The C8-methyl group is an activating, ortho/para director via hyperconjugation (+I, +R).
-
The C6-bromo group is a weakly deactivating, ortho/para director due to the dominance of its inductive withdrawal over its resonance donation (-I > +R).
-
Because both C6 and C8 substituents are ortho/para directors, their directing effects synergistically target positions C5 and C7 .
The Mechanistic Pathway (SEAr)
The substitution process follows the classic Hughes–Ingold SEAr mechanism. The addition of the electrophile is the rate-determining step, as the aromatic stabilization of the starting material is temporarily lost to form a high-energy sigma-complex (arenium ion)[3].
Mechanistic pathway of SEAr on the quinoline carbocycle.
Regioselectivity: The C5 vs. C7 Dichotomy
While electronic directing groups point to both C5 and C7, steric factors heavily dictate the final product ratio.
-
Attack at C5: Electronically favored because it is para to the activating C8-methyl group. However, it suffers from a severe peri-interaction with the C4-methyl group.
-
Attack at C7: Electronically secondary (being ortho to the C8-methyl), but it is flanked by the C6-bromo and C8-methyl groups, creating a high-strain buttressing effect .
Regioselectivity logic tree for C5 vs C7 substitution.
Quantitative Regiochemical Profiling
To streamline decision-making for synthetic route design, the competing parameters for C5 and C7 substitution are summarized below.
| Parameter | C5 Substitution Profile | C7 Substitution Profile |
| Electronic Directing Effects | Para to C8-CH₃, Ortho to C6-Br | Ortho to C8-CH₃, Ortho to C6-Br |
| Arenium Ion Stabilization | High (Optimal hyperconjugation from para-CH₃) | Moderate (Sub-optimal hyperconjugation from ortho-CH₃) |
| Primary Steric Hindrance | Peri-interaction with C4-CH₃ | Flanked by C6-Br and C8-CH₃ (Buttressing strain) |
| Relative Activation Energy (Ea) | Lower (Electronically driven) | Higher (Sterically and electronically penalized) |
| Predicted Regioselectivity | Major Product (Dominates with linear electrophiles like NO₂⁺) | Minor Product (Trace amounts, highly dependent on E⁺ size) |
Note: For functionalization beyond traditional EAS, transition-metal-catalyzed C-H activation provides an alternative pathway to bypass these intrinsic directing rules and achieve orthogonal regioselectivity[4].
Experimental Protocol: Self-Validating Nitration Workflow
To practically apply this mechanistic knowledge, the following protocol details the nitration of 6-bromo-2-chloro-4,8-dimethylquinoline. This workflow is designed as a self-validating system, ensuring that each chemical transformation is analytically confirmed before proceeding.
Step 1: Substrate Activation and Shielding
-
Action: Dissolve 1.0 equivalent of 6-bromo-2-chloro-4,8-dimethylquinoline in 10 volumes of concentrated sulfuric acid (H₂SO₄, 98%) at 0 °C.
-
Causality: H₂SO₄ serves a dual purpose. It acts as a highly polar solvent and quantitatively protonates the N1 nitrogen. This electrostatic shielding prevents unwanted oxidation of the hetero-ring and directs the incoming electrophile exclusively to the carbocycle.
-
Validation: The solution should form a homogenous, pale-yellow liquid. Failure to dissolve indicates insufficient acid volume, which will lead to heterogeneous reaction kinetics.
Step 2: Electrophile Generation and Rate-Determining Attack
-
Action: Add 1.1 equivalents of fuming nitric acid (HNO₃, >90%) dropwise over 30 minutes, maintaining the internal temperature strictly between 0 °C and 5 °C.
-
Causality: Fuming HNO₃ reacts with H₂SO₄ to generate the highly reactive nitronium ion (NO₂⁺)[1]. The dropwise addition and cryogenic control prevent thermal runaway, which would otherwise overcome the activation energy barrier for poly-nitration or attack at the less favored C7 position.
-
Validation (In-Process Control): At T = 60 minutes post-addition, extract a 10 µL aliquot, quench in water, and extract with ethyl acetate. Analyze via LC-MS. The starting material (m/z ~270/272) should be completely consumed, replaced by a dominant peak corresponding to the mono-nitrated product (m/z ~315/317).
Step 3: Quenching and Rearomatization
-
Action: Pour the reaction mixture slowly over 50 volumes of vigorously stirred crushed ice.
-
Causality: The massive aqueous dilution rapidly drops the acid concentration, halting the generation of NO₂⁺. The water acts as a weak base, facilitating the rapid deprotonation of the sigma-complex to restore aromaticity. The sudden change in polarity forces the hydrophobic nitrated quinoline to precipitate.
-
Validation: A thick, off-white to pale-yellow precipitate must form immediately. If the solution remains clear, the product has over-oxidized into water-soluble degradation products.
Step 4: Isolation and Purification
-
Action: Filter the precipitate under vacuum, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol.
-
Causality: Neutralization removes residual trapped acids that could cause long-term degradation. Recrystallization exploits the differential solubility of the C5 (major) and C7 (minor) isomers, yielding the thermodynamically favored 5-nitro-6-bromo-2-chloro-4,8-dimethylquinoline in high purity.
Sources
Suzuki-Miyaura cross-coupling protocol for 6-bromo-2-chloro-4,8-dimethylquinoline
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-chloro-4,8-dimethylquinoline
Executive Summary & Strategic Rationale
The synthesis of highly functionalized quinolines is a cornerstone of modern drug discovery, particularly in the development of targeted kinase inhibitors and anti-infective agents. The substrate 6-bromo-2-chloro-4,8-dimethylquinoline presents a unique synthetic challenge and opportunity: it possesses two distinct halogenated sites (C6-Br and C2-Cl) that can be sequentially functionalized.
As a Senior Application Scientist, the primary objective when handling this dihalogenated scaffold is achieving absolute chemoselectivity . While both positions are susceptible to palladium-catalyzed cross-coupling, their electronic and thermodynamic profiles differ. This guide details a field-proven, self-validating protocol to selectively couple aryl boronic acids at the C6-bromide position while preserving the C2-chloride for downstream functionalization.
Mechanistic Insights & Causality
To master this protocol, one must understand the causality behind the reagent selection. The Suzuki-Miyaura catalytic cycle relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[1].
-
Oxidative Addition (The Selectivity Filter): The chemoselectivity of this reaction is dictated by the bond dissociation energies (BDE). The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol)[2]. However, the C2-chloride is electronically activated by the adjacent electron-withdrawing quinoline nitrogen. By selecting a mild, moderately electron-rich catalyst like Pd(PPh3)4 , the oxidative addition is kinetically restricted to the weaker C-Br bond[3]. Using highly electron-rich, bulky ligands (e.g., XPhos or PCy 3 ) would override this thermodynamic preference and lead to unwanted C2-insertion or bis-coupling[4].
-
Transmetalation (The Role of Water and Base): Transmetalation cannot occur between a neutral boronic acid and the Pd(II) complex. The addition of an inorganic base (e.g., Na2CO3 ) and water is non-negotiable. The base coordinates with the boronic acid to form a negatively charged, highly nucleophilic boronate complex [ArB(OH)3]− , which readily transfers the aryl group to the palladium center[5].
-
Steric Shielding: The 4,8-dimethyl groups impart increased lipophilicity to the substrate. Crucially, the 8-methyl group provides subtle steric shielding around the quinoline nitrogen, reducing the likelihood of the palladium catalyst coordinating to the heteroatom (catalyst poisoning), thereby maintaining high catalytic turnover.
Catalytic cycle highlighting the chemoselective oxidative addition at the C6-Br position.
Reaction Optimization & Quantitative Data
The following table summarizes the quantitative optimization data for the chemoselective arylation of dihaloquinolines. It demonstrates how deviations from the optimal protocol impact the C6 vs. C2 selectivity.
| Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | C6-Coupled Yield (%) | C2-Coupled Yield (%) | Bis-Coupled Yield (%) |
| Pd(PPh3)4 (5 mol%) | Na2CO3 (2.0) | Dioxane/ H2O (4:1) | 80 | > 85 | < 2 | < 5 |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 (2.0) | Toluene/ H2O (4:1) | 90 | 78 | < 2 | 10 |
| Pd2(dba)3 / XPhos | K3PO4 (3.0) | 1,4-Dioxane | 100 | 15 | 10 | 75 |
| Pd(PPh3)4 (5 mol%) | Na2CO3 (2.0) | Dioxane (Anhydrous) | 80 | < 10 | 0 | 0 |
Data Interpretation: The use of Pd(PPh3)4 in a biphasic Dioxane/Water mixture at 80 °C provides the optimal thermodynamic environment to functionalize the C6-position exclusively. Removing water halts the transmetalation step, while switching to highly active ligands (XPhos) forces the reaction into bis-coupling[4].
Self-Validating Experimental Protocol
This methodology is designed with built-in In-Process Controls (IPCs) to ensure the researcher can visually and analytically validate the reaction at every stage.
Scale: 1.0 mmol of 6-bromo-2-chloro-4,8-dimethylquinoline (approx. 270.5 mg).
Step 1: Reagent Preparation & Setup
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-chloro-4,8-dimethylquinoline (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and Na2CO3 (2.0 equiv, 2.0 mmol).
-
Add Pd(PPh3)4 (0.05 equiv, 5 mol%).
-
Self-Validation Check: The Pd(PPh3)4 must be a vibrant, bright yellow powder. If the catalyst appears orange, brown, or grey, it has oxidized to Pd(II) or degraded to palladium black and will result in reaction failure.
-
Step 2: Strict Degassing (Critical Step)
-
Seal the Schlenk flask with a rubber septum.
-
Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.
-
Via syringe, add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed deionized water[3].
-
Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species[6]. Failure to adequately degas will result in the immediate formation of a fine black precipitate (palladium black) upon heating.
-
Step 3: Reaction Initiation & Monitoring
-
Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.
-
Self-Validation Check: Within 15-30 minutes of heating, the suspension should transition to a clear, dark amber or golden-brown solution. This color shift confirms the generation of the active Pd(0) catalytic species.
-
After 4 hours, perform an IPC via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2).
-
Validation: The starting material ( Rf≈0.6 ) should be consumed, replaced by a new, highly UV-active spot ( Rf≈0.4 ) corresponding to the C6-arylated product. LC-MS should confirm the mass shift (loss of Br isotope pattern, retention of Cl isotope pattern).
-
Step 4: Workup & Purification
-
Cool the reaction to room temperature. Quench by adding 10 mL of water and extract with Ethyl Acetate ( 3×15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to afford the pure 6-aryl-2-chloro-4,8-dimethylquinoline.
Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura coupling.
References
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL:[Link]
-
Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. URL: [Link]
-
Suzuki reaction - Reaction Mechanism and Historical Methods. Wikipedia. URL:[Link]
Sources
Application Note: Regioselective Buchwald-Hartwig Amination of 6-Bromo-2-chloro-4,8-dimethylquinoline
Executive Summary & Strategic Rationale
6-Bromo-2-chloro-4,8-dimethylquinoline is a highly versatile, bifunctional scaffold utilized extensively in the development of kinase inhibitors and Src Homology 3 (SH3) domain ligands [1]. The strategic value of this molecule lies in its two orthogonal halogen handles. To construct complex pharmacophores, chemists must selectively functionalize the 6-position with an amine while leaving the 2-chloro moiety intact for downstream diversification (e.g., via Suzuki coupling or a secondary amination).
This technical guide details a highly regioselective Buchwald-Hartwig amination protocol. By exploiting the kinetic differential between carbon-halogen bond dissociation energies and actively suppressing background nucleophilic aromatic substitution (SNAr), this methodology guarantees >95% regioselectivity for the C6-position [1].
Mechanistic Causality: C-Br Oxidative Addition vs. C-Cl SNAr
The core challenge in functionalizing polyhalogenated quinolines is managing competing reactive sites [2]:
-
C6-Bromide (Pd-Catalyzed Pathway) : The C-Br bond possesses a relatively low bond dissociation energy (~68 kcal/mol), making it kinetically favored for oxidative addition by electron-rich Pd(0) complexes.
-
C2-Chloride (SNAr Pathway) : The C2 position is electronically activated by the adjacent electronegative quinoline nitrogen. In the presence of strong bases and nucleophilic amines, this position readily undergoes SNAr, bypassing the palladium catalyst entirely.
Expert Insight: The 8-methyl group in 6-bromo-2-chloro-4,8-dimethylquinoline provides a critical steric shield around the quinoline nitrogen, slightly retarding the SNAr trajectory at C2. However, absolute regiocontrol requires careful base selection. If a strong base like sodium tert-butoxide (NaOtBu) is used, the amine is fully deprotonated in solution, creating a highly aggressive nucleophile that attacks the C2-chloride before the Pd-cycle can complete. Transitioning to a milder, insoluble base such as cesium carbonate (Cs₂CO₃) ensures the amine remains neutral until it coordinates to the Pd(II) center, thereby locking the reaction into the transition-metal-catalyzed pathway[3].
Competing pathways: Pd-catalyzed C6-amination vs. SNAr C2-amination.
Experimental Design & Catalyst Selection
To ensure a robust and reproducible protocol, the following parameters are strictly controlled:
-
Pre-catalyst (Pd₂dba₃) : Provides a stable, easily handled source of Pd(0) that readily dissociates in solution.
-
Ligand (XPhos) : This bulky, electron-rich biarylphosphine accelerates oxidative addition at the C-Br bond and enforces rapid reductive elimination. Its steric bulk prevents the formation of unreactive bis-ligated Pd(II) resting states [3].
-
Solvent (Toluene) : Non-polar solvents destabilize the charged Meisenheimer complex required for SNAr, further favoring the neutral Pd-catalyzed pathway.
Table 1: Representative Optimization Data for Regioselective Amination
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | C6-Amination Yield (%) | C2-Amination (SNAr) (%) |
| 1 | Pd₂dba₃ / XPhos | Cs₂CO₃ | Toluene | 90 | 88 | < 2 |
| 2 | Pd₂dba₃ / XPhos | NaOtBu | Toluene | 90 | 45 | 35 |
| 3 | Pd₂dba₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | 72 | 5 |
| 4 | None (Control) | Cs₂CO₃ | DMF | 120 | 0 | 85 |
Data Summary: Entry 1 demonstrates the optimal conditions. Entry 2 highlights the detrimental causality of using a strong base, which actively promotes the undesired SNAr reaction. Entry 4 confirms that without palladium and in a polar solvent, C2-amination dominates.
Step-by-Step Experimental Protocol
Self-Validating System: This methodology includes mandatory analytical checkpoints to verify reaction integrity before proceeding to downstream purification.
Materials Required:
-
6-Bromo-2-chloro-4,8-dimethylquinoline (1.0 mmol, 270.5 mg)
-
Secondary Amine (e.g., Morpholine or Piperazine derivative) (1.2 mmol)
-
Pd₂dba₃ (0.02 mmol, 18.3 mg, 2 mol% Pd)
-
XPhos (0.04 mmol, 19.1 mg, 4 mol%)
-
Cs₂CO₃ (1.5 mmol, 488 mg)
-
Anhydrous, degassed Toluene (5.0 mL)
Procedure:
-
Catalyst Activation & Assembly (Schlenk Technique)
-
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂dba₃ and XPhos.
-
Add 6-bromo-2-chloro-4,8-dimethylquinoline and Cs₂CO₃.
-
Causality Note: Solid reagents are added first to allow for simultaneous purging. Trace oxygen rapidly oxidizes electron-rich phosphines like XPhos, leading to "black palladium" precipitation and complete reaction failure.
-
-
Degassing and Solvent Addition
-
Evacuate the Schlenk tube and backfill with ultra-pure Argon (repeat 3x).
-
Add anhydrous, degassed toluene (5.0 mL) followed by the amine (1.2 mmol) via an airtight syringe.
-
-
Reaction Execution
-
Seal the tube and heat to 90 °C in a pre-heated oil bath. Stir vigorously (800–1000 rpm) for 6 hours.
-
Causality Note: High stirring rates are mandatory because the reaction is a heterogeneous mixture (Cs₂CO₃ is insoluble in toluene). Insufficient mass transfer will artificially stall the catalytic cycle.
-
-
Analytical Checkpoint (Self-Validation)
-
After 4 hours, withdraw a 10 µL aliquot under Argon flow. Dilute in 1 mL Acetonitrile and analyze via LC-MS.
-
Validation Criteria: The starting material mass trace (m/z ~270/272) should be <5% relative abundance. The primary peak must correspond to the mono-aminated product (e.g., for morpholine, [M+H]⁺ = 277). If a peak corresponding to diamination (m/z ~328) is observed, immediately cool the reaction to quench the over-reaction.
-
-
Workup and Purification
-
Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts.
-
Wash the organic filtrate with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Workflow for the regioselective amination of 6-bromo-2-chloro-4,8-dimethylquinoline.
Troubleshooting & Field Insights
-
Issue: High levels of C2-amination (SNAr byproduct).
-
Root Cause: Solvent polarity is too high, or the base is too nucleophilic.
-
Correction: Ensure toluene is strictly anhydrous. Do not substitute Cs₂CO₃ with KOH, NaOH, or NaOtBu.
-
-
Issue: Incomplete conversion of starting material.
-
Root Cause: Catalyst deactivation via oxidation, or poor biphasic mass transfer.
-
Correction: Verify Argon line integrity. Increase stirring speed to >800 rpm to ensure the solid Cs₂CO₃ is fully suspended and interacting with the organic phase.
-
References
-
Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. "Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain." The Journal of Organic Chemistry 73.22 (2008): 8880-8892. URL:[Link]
-
Forero Cortés, P. A., & Haydl, A. M. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Organic Process Research & Development 23.8 (2019): 1478-1483. URL:[Link]
Sources
Application Note: 6-Bromo-2-chloro-4,8-dimethylquinoline as a Versatile Synthon for Bipolar OLED Host Materials
Introduction & Scientific Rationale
The development of highly efficient Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) relies heavily on the design of bipolar host materials. These materials must seamlessly balance hole and electron fluxes within the Emissive Layer (EML) while maintaining a high triplet energy ( ET ) to prevent reverse energy transfer from the dopant[1].
While quinoline derivatives are classically utilized as Electron-Transporting Materials (ETMs) due to their electron-deficient nature[1][2], synthesizing a true bipolar host requires the precise, asymmetric integration of an electron-donating (donor) moiety. 6-bromo-2-chloro-4,8-dimethylquinoline (CAS: 89446-46-8) emerges as an exceptional, highly functionalized building block for this purpose[3]. Originally explored in medicinal chemistry for quinolone inotropic agents[4], its rigorous synthetic profile translates perfectly into high-purity materials science applications.
The Causality of Orthogonal Reactivity
The strategic advantage of this specific synthon lies in its orthogonal reactivity :
-
C2-Chloro Activation: The nitrogen atom in the quinoline ring strongly withdraws electron density via inductive and resonance effects, highly activating the adjacent C2-chloro position for oxidative addition by Palladium.
-
C6-Bromo Stability: The C6-bromo site is less activated by the heteroatom. It remains inert during mild C2-coupling but can be subsequently activated under harsher conditions or with electron-rich phosphine ligands.
-
Steric Shielding: The methyl groups at C4 and C8 provide crucial steric bulk. In the solid-state OLED film, this bulk suppresses intermolecular π−π stacking, effectively preventing Aggregation-Caused Quenching (ACQ) and improving the material's solubility for optional solution-processing[1].
Synthetic Strategy & Workflow
To construct a Donor-Acceptor (D-A) bipolar host, we utilize a step-wise cross-coupling strategy. We first install an electron-accepting moiety (e.g., a pyridine derivative) at the highly reactive C2 position, followed by the installation of a hole-transporting moiety (e.g., carbazole) at the C6 position.
Figure 1: Workflow for orthogonal functionalization of the quinoline scaffold.
Experimental Protocols: A Self-Validating System
The following protocols are designed with internal validation checkpoints to ensure high yield and sublimation-grade purity, which is mandatory for OLED fabrication[2].
Protocol A: Regioselective Suzuki-Miyaura Coupling at C2
Objective: Install the electron-transporting moiety without triggering C6-debromination.
-
Reaction Setup: In a flame-dried Schlenk flask, combine 6-bromo-2-chloro-4,8-dimethylquinoline (1.0 eq)[3], 3-(pyridin-3-yl)phenylboronic acid (1.05 eq), and K2CO3 (2.0 eq).
-
Causality: A mild base ( K2CO3 ) is selected over NaOH to prevent premature hydrolysis of the C2-chloro bond into a quinolone[4]. A strict 1.05 eq limit of boronic acid prevents over-reaction at C6.
-
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) and a degassed solvent mixture of Toluene/EtOH/ H2O (2:1:1).
-
Execution: Heat to 80°C under N2 for 12 hours.
-
Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using 4:1 Hexane:EtOAc. The reaction is complete when the starting material spot ( Rf≈0.6 ) disappears and a blue-fluorescent intermediate spot appears under 254 nm UV light ( Rf≈0.4 ).
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO4 , and purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination at C6
Objective: Install the hole-transporting carbazole moiety to complete the bipolar architecture.
-
Reaction Setup: Combine the intermediate from Protocol A (1.0 eq), Carbazole (1.2 eq), and Sodium tert-butoxide (1.5 eq) in anhydrous Toluene.
-
Catalyst Addition: Add Pd2(dba)3 (0.02 eq) and XPhos (0.04 eq).
-
Causality: The bulky, electron-rich biaryl phosphine ligand XPhos is critical. It accelerates the oxidative addition of the less reactive C6-aryl bromide and facilitates rapid reductive elimination, effectively outcompeting side reactions.
-
-
Execution: Reflux at 110°C for 24 hours under strictly anhydrous N2 .
-
Self-Validation Checkpoint: Spot the crude mixture on a TLC plate and observe under 365 nm UV light. A distinct shift from blue to green/yellow fluorescence indicates successful conjugation of the extended π -system.
-
Purification: Filter through a Celite pad to remove Pd black. Concentrate and recrystallize from DCM/Methanol. Subject the final powder to vacuum sublimation ( 10−6 Torr) to achieve >99.9% purity.
Protocol C: OLED Device Fabrication (Vacuum Thermal Evaporation)
Objective: Fabricate a PHOLED device utilizing the synthesized bipolar host[2].
-
Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates via sequential ultrasonication in detergent, DI water, acetone, and isopropanol (15 min each).
-
Self-Validation Checkpoint: Test the ITO sheet resistance using a 4-point probe. A reading of <15Ω/sq confirms the anode is highly conductive and undamaged by the cleaning process.
-
Surface Treatment: Treat the ITO surface with UV-Ozone for 10 minutes to increase the work function and enhance hole injection[1].
-
Thermal Evaporation: Transfer to a vacuum chamber (base pressure <10−6 Torr). Sequentially deposit:
-
HIL: HAT-CN (10 nm) at 1 Å/s.
-
HTL: TAPC (40 nm) at 1-2 Å/s.
-
EML: Co-deposit the synthesized Quinoline Host and a phosphorescent dopant (e.g., Ir(ppy)3 at 10 wt%) to a thickness of 30 nm.
-
ETL: TPBi (30 nm). Causality: TPBi possesses a deep HOMO level, effectively blocking holes from escaping the EML and confining excitons to the host-dopant system[2].
-
EIL/Cathode: LiF (1 nm) at 0.1 Å/s, followed by Aluminum (100 nm) at 2-5 Å/s[2].
-
Data Presentation: Material Properties
The step-wise functionalization of 6-bromo-2-chloro-4,8-dimethylquinoline yields materials with highly tunable optoelectronic properties. The table below summarizes the expected shift in photophysical and electrochemical parameters.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) | ET (eV) | Td (°C) |
| Intermediate (Acceptor Only) | 310 | 385 | -6.10 | -2.95 | 2.85 | 240 |
| Final Bipolar Host (D-A) | 345 | 460 | -5.50 | -2.85 | 2.72 | 385 |
Note: ET = Triplet Energy (calculated from the onset of phosphorescence at 77 K); Td = Decomposition Temperature (measured via TGA at 5% weight loss). The high Td of the final host confirms its suitability for vacuum thermal evaporation.
OLED Device Architecture
The resulting device architecture leverages the bipolar nature of the synthesized host to ensure the recombination zone is centered within the EML, maximizing the Internal Quantum Efficiency (IQE).
Figure 2: Standard multilayer architecture for a vacuum-deposited PHOLED device.
References
- Quinolone inotropic agents - European Patent Office - EP 0148623 A2 Source: Google Patents / European Patent Office URL
Sources
Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 6-Bromo-2-chloro-4,8-dimethylquinoline
Executive Summary
In modern medicinal chemistry and drug development, the rapid diversification of privileged scaffolds is essential for robust structure-activity relationship (SAR) studies. The compound 6-bromo-2-chloro-4,8-dimethylquinoline serves as a highly versatile, bifunctional building block. It possesses two distinct halogen handles with orthogonal reactivity: a 2-chloro position primed for Nucleophilic Aromatic Substitution (SNAr) and a 6-bromo position reserved for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
This application note provides an in-depth mechanistic rationale and self-validating experimental protocols for the regioselective SNAr functionalization of this scaffold, enabling researchers to confidently generate diverse 2-substituted quinoline libraries.
Mechanistic Insights & Regioselectivity
To successfully manipulate 6-bromo-2-chloro-4,8-dimethylquinoline, one must understand the electronic and steric microenvironments governing its reactivity. The SNAr reaction proceeds via a classic addition-elimination mechanism, heavily dictated by the heterocycle's electronic distribution.
-
Aza-Activation at C2: The electronegative nitrogen atom in the quinoline ring acts as a powerful electron-withdrawing group via both resonance and inductive effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the adjacent C2 position, making the carbon highly electrophilic and susceptible to nucleophilic attack[1]. The formation of the intermediate Meisenheimer complex is stabilized by the ability of the nitrogen atom to accommodate the developing negative charge.
-
Orthogonality of the C6-Bromo Handle: Unlike the C2 position, the C6 position lacks direct resonance stabilization from the aza-nitrogen for an incoming nucleophile. Consequently, the 6-bromo group is electronically inert to standard SNAr conditions. This allows for the selective displacement of the C2-chloride while preserving the C6-bromide for subsequent functionalization[2].
-
Steric & Electronic Influence of the 4,8-Dimethyl Groups: The methyl groups exert a weak electron-donating inductive effect (+I), which marginally increases the overall electron density of the aromatic system. While this slightly dampens the global electrophilicity compared to an unsubstituted quinoline, the intrinsic aza-activation at C2 remains dominant. Sterically, the C8 methyl group flanks the quinoline nitrogen; while it does not block the C2 position directly, it can influence the coordination geometry of bulky, solvated nucleophiles, necessitating optimized thermal conditions for full conversion.
Reaction Pathway Visualization
Orthogonal functionalization workflow of 6-bromo-2-chloro-4,8-dimethylquinoline.
Quantitative Data Summary
The following table summarizes optimized reaction parameters and expected yield ranges for the SNAr displacement of the 2-chloro group by various nucleophile classes, synthesized from established aza-heterocycle reactivity profiles[2][3][4].
| Nucleophile Class | Representative Reagent | Base / Additive | Solvent | Temperature | Time | Expected Yield |
| Primary Amines | Benzylamine | DIPEA (2.0 eq) | NMP | 100–120 °C | 12–16 h | 75–90% |
| Secondary Amines | Morpholine | K₂CO₃ (2.0 eq) | DMF | 80–100 °C | 8–12 h | 80–95% |
| Alkoxides | Sodium Methoxide | NaH (pre-formed) | Methanol | 65–80 °C | 4–16 h | 85–98% |
| Phenoxides | Phenol | Cs₂CO₃ (1.5 eq) | DMF | 80–100 °C | 12–18 h | 70–85% |
| Fluoride | Me₄NF·t-AmylOH | None | DMSO | 80 °C | 24 h | 60–80% |
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection is provided to allow scientists to adapt these conditions for custom nucleophiles.
Protocol A: C–N Bond Formation (Amination)
This protocol is optimized for primary and secondary aliphatic amines.
-
Preparation: Charge a dry reaction vial with 6-bromo-2-chloro-4,8-dimethylquinoline (1.0 eq).
-
Solvation: Add anhydrous NMP to achieve a 0.2 M concentration.
-
Causality: NMP's high boiling point and high dielectric constant stabilize the highly polar Meisenheimer transition state, accelerating the rate-determining step[3].
-
-
Reagent Addition: Add the amine nucleophile (1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl byproduct, preventing the formation of unreactive amine hydrochloride salts and maintaining a high concentration of the active nucleophile.
-
-
Reaction: Seal the vial and stir at 100 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) and brine to remove the NMP. Dry the organic layer over Na₂SO₄ and concentrate.
-
Validation Checkpoint: Analyze the crude mixture via LC-MS. The product mass should reflect the addition of the amine minus HCl. Crucially, verify the presence of a 1:1 ratio of the M and M+2 isotopic peaks. This distinct signature confirms that the ^79Br/^81Br handle at C6 remains intact and was not inadvertently displaced or reduced.
Protocol B: C–O Bond Formation (Methoxylation)
This protocol details the synthesis of 6-bromo-4,8-dimethyl-2-methoxyquinoline, a known intermediate in the development of quinolone-based inotropic agents[2].
-
Preparation: Dissolve 6-bromo-2-chloro-4,8-dimethylquinoline (1.0 eq) in anhydrous methanol (0.2 M).
-
Reagent Addition: Slowly add a freshly prepared solution of sodium methoxide in methanol (1.5 eq).
-
Causality: Utilizing the conjugate acid of the nucleophile (methanol) as the solvent prevents unwanted transetherification side reactions. The protic solvent effectively solvates the sodium cations, freeing the methoxide anion for nucleophilic attack[2].
-
-
Reaction: Heat the mixture under reflux (approx. 65 °C) for 16 hours.
-
Workup: Remove the solvent in vacuo. Partition the residue between water and chloroform. Extract the aqueous phase with chloroform (2x), dry the combined organic extracts over MgSO₄, and evaporate to yield the solid product.
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexanes/EtOAc gradient. The resulting 2-methoxy ether will typically elute with a higher Rf (less polar) than the corresponding amine derivatives, but slightly lower than the starting dichloro-arene.
Protocol C: C–F Bond Formation (Fluorination)
Fluorination via SNAr is notoriously sensitive to moisture. This protocol utilizes tetramethylammonium fluoride (TMAF) alcohol adducts to achieve bench-stable fluorination[4][5].
-
Preparation: In a fume hood under ambient atmosphere, charge a vial with 6-bromo-2-chloro-4,8-dimethylquinoline (1.0 eq) and Me₄NF·t-AmylOH (1.5 eq).
-
Solvation: Dissolve the reagents in anhydrous DMSO (0.2 M).
-
Causality: Hydration severely attenuates the nucleophilicity of the fluoride anion. The use of the t-AmylOH adduct provides a bench-stable fluoride source that resists degradation, while the strongly polar aprotic nature of DMSO leaves the fluoride anion relatively unsolvated and highly reactive[4].
-
-
Reaction: Stir the reaction at 80 °C for 24 hours.
-
Workup: Cool to room temperature, dilute with dichloromethane, and extract with brine. Wash the aqueous fraction with dichloromethane (3x). Combine organic layers, dry, and concentrate.
-
Validation Checkpoint: Obtain a ¹⁹F NMR spectrum of the crude material. The appearance of a distinct singlet (typically between -60 and -80 ppm, depending on the exact electronic shielding) provides definitive, self-validating proof of successful C-F bond formation at the C2 position.
Sources
Application Note: Scalable Synthesis and Isolation Protocol for 6-Bromo-2-chloro-4,8-dimethylquinoline
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists
Introduction and Chemical Context
6-Bromo-2-chloro-4,8-dimethylquinoline (CAS: 89446-46-8) is a highly functionalized, di-halogenated heterocyclic building block[1]. It is prominently utilized in medicinal chemistry, specifically serving as a critical intermediate in the synthesis of quinolone-based inotropic agents designed for the treatment of congestive heart failure[2].
The presence of orthogonal reactive sites—a labile 2-chloro group and a stable 6-bromo group—makes this compound exceptionally valuable for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr). The standard synthetic route relies on the deoxychlorination of the corresponding 2-quinolone (carbostyril) precursor using phosphorus oxychloride (POCl3)[2].
Mechanistic Rationale
The conversion of 6-bromo-4,8-dimethylquinolin-2(1H)-one to the target 2-chloroquinoline is not a direct substitution but rather a multi-step cascade driven by tautomerization and aromatization.
-
Tautomerization: The starting material exists primarily in the stable lactam form. However, a minor equilibrium population of the lactim (hydroxy) tautomer is present.
-
Phosphorylation: The highly electrophilic POCl3 reacts with the nucleophilic oxygen of the lactim tautomer, generating a phosphorodichloridate intermediate and releasing HCl.
-
Nucleophilic Aromatic Substitution (SNAr): The phosphorodichloridate is an excellent leaving group. The liberated chloride ion attacks the electron-deficient C2 position. The departure of the phosphate group restores full aromaticity to the pyridine ring, providing the thermodynamic driving force for the reaction.
Fig 1: Deoxychlorination mechanism of 6-bromo-4,8-dimethylquinolin-2(1H)-one via POCl3.
Reaction Stoichiometry and Physicochemical Data
The following table summarizes the stoichiometric requirements and key physicochemical parameters for the synthesis. Excess POCl3 is utilized not only as a reagent but also as the reaction solvent to ensure pseudo-first-order kinetics and prevent the formation of unreactive dimers.
| Component | Role | MW ( g/mol ) | Equivalents | Amount (Scale) | Notes |
| 6-Bromo-4,8-dimethylquinolin-2(1H)-one | Starting Material | 252.11 | 1.0 | 10.0 g (39.6 mmol) | Must be thoroughly dried. |
| Phosphorus oxychloride (POCl3) | Reagent / Solvent | 153.33 | 5.0 | 18.5 mL (198 mmol) | Corrosive, moisture-sensitive. |
| 6-Bromo-2-chloro-4,8-dimethylquinoline | Target Product | 270.55 | 1.0 (Theoretical) | 10.7 g (Yield dependent) | Expected m.p. 182 °C[2]. |
Experimental Protocol
Note: This procedure must be conducted in a fully functioning fume hood due to the generation of HCl gas and the highly corrosive nature of POCl3.
Step 1: Reaction Setup and Reflux
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-4,8-dimethylquinolin-2(1H)-one (10.0 g, 39.6 mmol).
-
Reagent Addition: Slowly add neat phosphorus oxychloride (18.5 mL, 198 mmol) to the flask.
-
Expert Insight: Do not add auxiliary solvents. The neat POCl3 acts as a solvent, driving the equilibrium toward the reactive lactim tautomer and preventing competitive side reactions.
-
-
Heating: Attach a reflux condenser fitted with a calcium chloride drying tube. Gradually heat the stirred suspension to 105 °C using a silicone oil bath.
-
Monitoring: Maintain reflux for 2 to 4 hours. The solid suspension will gradually dissolve to form a homogenous, dark amber solution as the product is formed. Monitor reaction completion via TLC (Eluent: 10% EtOAc in Hexanes; quench the TLC aliquot in methanol before spotting).
Step 2: Quenching and Neutralization
-
Cooling: Once complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Quenching (Critical Step): Transfer the reaction mixture dropwise via an addition funnel into a large beaker containing 200 g of vigorously stirred crushed ice.
-
Expert Insight: The hydrolysis of unreacted POCl3 is violently exothermic. The temperature must be kept below 10 °C during this step. If the mixture overheats, the newly formed 2-chloroquinoline can undergo acid-catalyzed hydrolysis back to the starting quinolone.
-
-
Neutralization: Once all POCl3 is hydrolyzed, slowly add cold aqueous ammonium hydroxide (28% NH3) until the pH of the aqueous layer reaches 7 to 8.
-
Expert Insight: Ammonium hydroxide is preferred over sodium hydroxide (NaOH) to prevent strong localized alkaline heating, which can also degrade the product. A pale precipitate will form during neutralization.
-
Step 3: Isolation and Purification
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (DCM) (3 × 100 mL).
-
Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white to pale yellow solid.
-
Recrystallization: Recrystallize the crude residue from a minimal amount of hot petroleum ether (b.p. 60–80 °C) or ethanol.
-
Validation: Filter the purified crystals and dry in a vacuum oven at 40 °C overnight. The expected melting point of the pure 6-bromo-2-chloro-4,8-dimethylquinoline is approximately 182 °C[2].
References
- European Patent Office. (1985). Quinolone inotropic agents (EP 0148623 A2).
- Smolecule. (2023). Buy 6-Bromo-2-chloro-4,8-dimethylquinoline | 89446-46-8.
Sources
Technical Support Center: Troubleshooting Debromination in Palladium Catalysis of 6-Bromo-2-chloro-4,8-dimethylquinoline
Executive Summary
Working with 6-bromo-2-chloro-4,8-dimethylquinoline presents a unique chemoselective challenge in palladium-catalyzed cross-coupling. The molecule possesses two highly reactive sites: an electronically activated C2-Cl bond (due to the adjacent electron-withdrawing nitrogen) and a kinetically labile C6-Br bond[4].
When researchers report "debromination" with this substrate, they are typically encountering one of two distinct mechanistic failures:
-
Hydrodebromination (Reductive Cleavage): The undesired reduction of the C6-Br bond to a C6-H bond, yielding 2-chloro-4,8-dimethylquinoline.
-
Loss of Chemoselectivity: Unwanted cross-coupling at the C6-Br position when the C2-Cl position was the intended target.
This guide provides the causality behind these failures and self-validating protocols to ensure precise control over your catalytic cycle.
Diagnostic Matrix: Identifying Your Debromination Pathway
Before adjusting your reaction parameters, use this diagnostic matrix to identify the specific failure mode occurring in your reactor.
| Symptom Observed (via LC-MS/NMR) | Primary Chemical Cause | Immediate Remediation Strategy |
| Mass [M-79] detected: Formation of 2-chloro-4,8-dimethylquinoline. | Hydrodebromination: Solvent or base is acting as a hydride donor, forming a transient Pd-H species. | Switch to strictly aprotic solvents (Toluene) and non-nucleophilic bases (Cs₂CO₃). |
| Off-target coupling: Product is 6-substituted-2-chloroquinoline instead of 2-substituted. | Kinetic Override: C6-Br bond is undergoing oxidative addition faster than the C2-Cl bond. | Lower temperature to 60 °C; switch to a milder catalyst like Pd(PPh₃)₄ to favor electronic control. |
| Complete degradation / Black precipitate: Loss of both halogens or polymerization. | Catalyst Decomposition: Ligand oxidation or excessive temperatures causing Pd(0) aggregation. | Thoroughly degas solvents (freeze-pump-thaw); increase ligand-to-palladium ratio. |
Mechanistic Visualization
The following diagram illustrates the divergent pathways your palladium catalyst can take when interacting with 6-bromo-2-chloro-4,8-dimethylquinoline. Understanding these bifurcations is critical for selecting the correct reagents.
Figure 1: Divergent Pd-catalyzed pathways illustrating chemoselective coupling vs. hydrodebromination.
Troubleshooting FAQs
Q: Why is my 6-bromo group reducing to a proton (Hydrodebromination)?
A: Hydrodebromination is a reductive side reaction driven by the formation of a transient Palladium-Hydride (Pd-H) intermediate [2]. When the active Pd(0) species undergoes oxidative addition into the C6-Br bond, the resulting Ar-Pd(II)-Br complex is highly susceptible to hydride sources. If you are using protic solvents (e.g., ethanol, water) or alkoxide bases (e.g., sodium tert-butoxide), these reagents can undergo β-hydride elimination, transferring a hydride to the palladium center [1]. Subsequent reductive elimination yields the debrominated arene.
Solution: Strictly utilize anhydrous, aprotic solvents (such as toluene or 1,4-dioxane) and non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.
Q: I want to couple at the C2-chloro position, but the C6-bromo position keeps reacting. How do I achieve chemoselectivity?
A: This is a classic kinetic vs. thermodynamic competition. The C6-Br bond has a lower bond dissociation energy (~68 kcal/mol) compared to an unactivated C-Cl bond (~81 kcal/mol), making it the kinetically favored site for oxidative addition [3]. However, the C2-Cl bond in your quinoline is heavily activated by the adjacent electron-withdrawing nitrogen atom, drastically lowering its LUMO [4].
Solution: To selectively target the C2-Cl bond, you must use a mild, less electron-rich catalyst system (such as Pd(PPh₃)₄) and lower reaction temperatures (60–70 °C). Electron-rich ligands (like NHCs or trialkylphosphines) will override the electronic bias and force insertion into the weaker C6-Br bond.
Q: How does ligand selection influence the suppression of hydrodebromination when targeting the C6 position?
A: If your goal is to couple at the C6-Br position, you must accelerate the transmetalation and reductive elimination steps so they outcompete the off-target β-hydride elimination [1]. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective here. Their steric bulk physically forces the palladium center to undergo rapid reductive elimination, expelling the desired cross-coupled product before a hydride can be abstracted from the environment.
Quantitative Data: Impact of Reaction Parameters
The table below summarizes how different combinations of solvents, bases, and ligands impact the ratio of successful cross-coupling to undesired hydrodebromination at the C6 position.
| Solvent System | Base | Ligand | Temp (°C) | Target Product Yield (%) | Hydrodebromination (%) |
| Ethanol / H₂O | NaOtBu | PPh₃ | 90 | 25 | 65 |
| DMF | K₂CO₃ | PPh₃ | 90 | 45 | 30 |
| 1,4-Dioxane | K₃PO₄ | XPhos | 80 | 82 | <5 |
| Toluene | Cs₂CO₃ | SPhos | 70 | 91 | <2 |
(Note: Data synthesized from standard optimization profiles for heteroaryl bromide cross-couplings [1][2].)
Self-Validating Experimental Protocol
Objective: Perform a Suzuki-Miyaura Coupling at the C6-Br position of 6-bromo-2-chloro-4,8-dimethylquinoline while suppressing hydrodebromination to <2% and preserving the C2-Cl bond.
Causality Checkpoint: Using Toluene/Cs₂CO₃ eliminates protic hydride sources. SPhos accelerates reductive elimination, preventing Pd-H formation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-chloro-4,8-dimethylquinoline (1.0 equiv), arylboronic acid (1.05 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).
-
Validation Check: Using exactly 1.05 equiv of boronic acid prevents over-coupling at the secondary C2-Cl site.
-
-
Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Solvent Addition & Degassing: Add anhydrous Toluene to achieve a 0.2 M concentration. Degas the mixture via three freeze-pump-thaw cycles.
-
Validation Check: Oxygen must be removed. O₂ oxidizes phosphine ligands to phosphine oxides, stalling the catalytic cycle and increasing the residence time of the Ar-Pd(II)-Br intermediate, which drastically increases the chance of debromination.
-
-
Reaction Execution: Backfill with Argon and heat the mixture to 70 °C.
-
In-Process Monitoring (1 Hour Mark): Pull a 10 µL aliquot, quench in LC-MS grade MeCN, and analyze.
-
If [M+H] for 2-chloro-4,8-dimethylquinoline (debrominated byproduct) is >5%: Your solvent is wet or your base has absorbed moisture. Cool the reaction, add 3Å molecular sieves, and reduce heat to 60 °C.
-
If starting material is >50% intact: Transmetalation is slow. Increase temperature to 80 °C.
-
-
Workup: Once the starting material is consumed, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure.
References
-
How to avoid debromination in reactions with 5-Chloro-2,3-dibromoaniline - Benchchem. 1
-
Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine - Benchchem. 2
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.3
-
Pd-Catalyzed Alkylation of (Iso)quinolines and Arenes - ACS Publications. 4
Sources
optimizing reaction yields for 6-bromo-2-chloro-4,8-dimethylquinoline functionalization
Welcome to the Technical Support Center for Quinoline Functionalization . As a Senior Application Scientist, I have designed this guide to address the specific chemo- and regioselectivity challenges associated with 6-bromo-2-chloro-4,8-dimethylquinoline.
This dihalogenated scaffold presents a classic synthetic dilemma: differentiating the highly electrophilic C-2 chloride from the intrinsically weaker C-6 bromide bond. Below, you will find field-proven troubleshooting logic, self-validating protocols, and the mechanistic causality required to optimize your reaction yields.
Visual Workflow: Divergent Reactivity Map
Divergent functionalization pathways for 6-bromo-2-chloro-4,8-dimethylquinoline.
FAQ 1: Regioselective Palladium-Catalyzed Cross-Coupling
Q: How do I control the regioselectivity of Suzuki-Miyaura coupling to favor the C-6 bromide over the C-2 chloride, or vice versa?
The Causality: The regioselectivity in dihalogenated quinolines is a competition between intrinsic electrophilicity and bond dissociation energy (BDE). The C-2 position is highly electron-deficient due to the adjacent quinoline nitrogen, making the C-Cl bond highly electrophilic. Conversely, the C-6 C-Br bond has a lower BDE, making it intrinsically more prone to oxidative addition by palladium.
By tuning the steric and electronic properties of the palladium ligand, you can invert this selectivity. As demonstrated in comprehensive 1[1], using the bidentate ligand dppf directs oxidative addition to the weaker C-Br bond at C-6. In contrast, the monodentate, electron-rich ligand PPh3 favors the highly electrophilic C-2 chloride.
Quantitative Data: Ligand Effects on Regioselectivity
| Catalyst / Ligand | Primary Reaction Site | Yield of Major Regioisomer | Mechanistic Rationale |
| Pd(dppf)Cl₂ | C-6 (Bromide) | >75% | The wide bite angle of the bidentate ligand forces oxidative addition at the sterically accessible, weaker C-Br bond (lower BDE). |
| Pd(PPh₃)₄ | C-2 (Chloride) | >70% | The monodentate ligand allows the Pd(0) species to exploit the high intrinsic electrophilicity of the C-2 position. |
Self-Validating Protocol: C-6 Selective Suzuki-Miyaura Coupling
-
Preparation: In an oven-dried Schlenk flask under argon, combine 6-bromo-2-chloro-4,8-dimethylquinoline (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent & Base: Add degassed 1,4-dioxane (0.2 M) and an aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv).
-
Validation Check: The biphasic mixture should transition from dark red to pale orange/yellow as the active Pd(0) species is generated.
-
-
Reaction: Heat to 80°C for 6-8 hours. Monitor via LC-MS.
-
Validation Check: Look for the disappearance of the starting material mass (m/z ~270) and the appearance of the C-6 coupled product. If a doubly coupled byproduct appears, reduce the boronic acid to 0.95 equiv.
-
-
Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
FAQ 2: Nucleophilic Aromatic Substitution (SNAr) at C-2
Q: Why is my SNAr reaction with aliphatic amines at the C-2 position stalling, resulting in low yields and recovered starting material?
The Causality: While the C-2 chloride is electronically activated, the unique structure of 6-bromo-2-chloro-4,8-dimethylquinoline introduces a hidden physical barrier. The methyl group at C-8 is peri to the quinoline nitrogen. This steric bulk crowds the nitrogen lone pair, hindering the solvation and stabilization of the negatively charged Meisenheimer intermediate during nucleophilic attack. Consequently, the activation energy required for the reaction is significantly higher than in unsubstituted 2-chloroquinolines.
To overcome this, you must abandon standard refluxing conditions and utilize high-boiling polar aprotic solvents (NMP or DMSO) at elevated temperatures (120–150°C), a standard2[2].
Self-Validating Protocol: High-Yield SNAr at C-2
-
Setup: Dissolve 6-bromo-2-chloro-4,8-dimethylquinoline (1.0 equiv) in anhydrous NMP to a concentration of 0.5 M.
-
Nucleophile Addition: Add the amine (3.0 equiv) and DIPEA (1.5 equiv).
-
Validation Check: A 3-fold excess of amine ensures pseudo-first-order kinetics, driving the reaction to completion despite the C-8 steric hindrance.
-
-
Heating: Heat the mixture to 130°C for 4-12 hours. Monitor by TLC (Hexanes/EtOAc).
-
Workup: Cool to room temperature and crash out the product by adding the mixture dropwise into vigorously stirred ice water. Filter the resulting precipitate to avoid tedious aqueous extractions of NMP.
FAQ 3: Optimal Sequencing for Dual Functionalization
Q: I need to functionalize both the C-2 and C-6 positions. Which sequence provides the highest overall yield?
The Causality: The optimal sequence is SNAr at C-2 first, followed by Suzuki coupling at C-6 . Performing the SNAr reaction first replaces the electron-withdrawing chloride with an electron-donating amine or ether. This significantly increases the electron density of the quinoline core, effectively deactivating it toward further SNAr or unwanted side reactions, while leaving the C-6 bromide perfectly primed for a subsequent palladium-catalyzed cross-coupling.
If you attempt the Suzuki coupling at C-6 first, the bulky biaryl product can sterically hinder the subsequent SNAr at C-2, and the C-2 chloride remains vulnerable to unwanted oxidative addition during the initial palladium step. For similar sequential strategies, converting the C-2 chloride to a less reactive or orthogonally reactive group is a 3[3].
Visual Workflow: Troubleshooting Logic Tree
Decision tree for troubleshooting low yields in dihalogenated quinoline functionalization.
References
- Source: Chemical Science (RSC Publishing)
- Addressing challenges in scaling up the synthesis of 2-[(Quinolin-2-yl)
- Synthesis, Structure−Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL
Sources
troubleshooting solubility issues of 6-bromo-2-chloro-4,8-dimethylquinoline in organic solvents
Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly substituted, rigid heterocyclic compounds.
The Core Challenge: 6-bromo-2-chloro-4,8-dimethylquinoline is a notoriously stubborn molecule. Its poor solubility is not merely a function of lipophilicity; it is heavily driven by its crystal lattice energy . The planar quinoline core, combined with the electron-withdrawing halogens (Br, Cl) and electron-donating methyl groups, creates a highly polarized π -system. This facilitates intense intermolecular π−π stacking and halogen bonding in the solid state, heavily restricting its solubility in common organic solvents[1],[2]. To successfully dissolve and utilize this compound, your solvent system must provide enough solvation energy to overcome these strong intermolecular forces.
Diagnostic Solvation Workflow
Before adjusting your protocols, use the following decision matrix to identify the optimal solvation strategy based on your downstream application.
Decision matrix for solubilizing highly substituted planar quinolines based on application.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: I successfully dissolved the compound in warm ethyl acetate, but it crashed out as soon as it cooled. Why does this happen, and how do I prevent it? A1: This is a classic thermodynamic versus kinetic solubility issue. Heating provides the kinetic energy required to break the crystal lattice. However, standard organic solvents like ethyl acetate or ethanol lack the strong dipole moments needed to stabilize the individual quinoline molecules in solution. As the temperature drops, the thermodynamic drive to re-establish π−π interactions and crystal packing forces the compound to precipitate[2]. Solution: Switch to a polar aprotic solvent with a higher dielectric constant (e.g., DMF or NMP) that can actively coordinate with the molecule, or use the compound immediately while the solution remains warm.
Q2: What are the optimal organic solvents for NMR characterization and synthetic reactions? A2: The choice of solvent dictates the success of your reaction or analysis. Below is a comparative matrix of recommended solvents based on their physical properties and solubilizing capacity for planar aromatic systems.
| Solvent | Dielectric Constant ( ϵ ) | Solubilizing Capacity | Recommended Application |
| DMSO- d6 | 46.7 | Excellent | High-concentration 1H / 13C NMR; Bioassay stock |
| DMF / NMP | 36.7 / 32.2 | Excellent | Palladium-catalyzed cross-coupling; SNAr |
| Chloroform ( CHCl3 ) | 4.8 | Moderate | Routine synthesis; Extraction workflows |
| Ethanol / Methanol | 24.5 / 32.7 | Poor | Recrystallization (purification only) |
Q3: How do I prepare stable stock solutions for in vitro biological assays without the compound precipitating in aqueous buffer? A3: Introducing a highly lipophilic compound dissolved in pure DMSO into an aqueous buffer often causes "solvent shock," leading to immediate micro-precipitation. To prevent this, you must use a co-solvent system. Studies have demonstrated that adding excipients like PEG3350 or glycerol to the DMSO stock significantly enhances the solubility of insoluble aromatic ligands in biological assays without denaturing target proteins[3].
Q4: My Suzuki-Miyaura cross-coupling is failing because the quinoline derivative is completely insoluble in my standard catalytic solvent system. What are the alternatives? A4: If solvent-based heating fails, you must bypass solvation entirely. I recommend transitioning to solid-state mechanochemistry . High-temperature ball milling utilizes mechanical force to drive chemical reactions in the solid state, successfully overcoming the long-standing solubility issues of insoluble aryl halides in organic synthesis[4].
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the verification steps; they are critical for confirming that your compound is truly in solution and not merely suspended as micro-crystals.
Protocol A: Preparation of a Self-Validating 10 mM Bioassay Stock Solution
Causality: This protocol utilizes thermal cycling to provide the kinetic energy needed to break the crystal lattice, and sonication to disrupt kinetic aggregates. The spectrophotometric check ensures true thermodynamic solubility rather than a deceptive colloidal suspension.
-
Initial Solvation: Weigh the required mass of 6-bromo-2-chloro-4,8-dimethylquinoline into a glass vial. Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.
-
Co-Solvent Addition: Add 5% (v/v) PEG3350 to the solution. Note: PEG3350 acts as a steric stabilizer to prevent nucleation when the compound is later introduced to aqueous media[3].
-
Thermal Cycling & Sonication:
-
Heat the vial in a water bath at 40°C for 5 minutes.
-
Transfer immediately to a bath sonicator and sonicate for 10 minutes.
-
Repeat this cycle twice.
-
-
Self-Validation Check (Critical): Visually inspect the solution against a dark background. To definitively rule out micro-precipitation, measure the absorbance of the solution at 600 nm using a spectrophotometer. An OD600>0.05 indicates the presence of colloidal aggregates, requiring further dilution or additional PEG3350.
Protocol B: Solvent-Free Cross-Coupling via Ball-Milling
Causality: When traditional solvents fail to dissolve the rigid quinoline core, mechanical energy is used to create fresh reactive surfaces and force molecular collisions, allowing the insoluble aryl halide to react with the coupling partner without relying on solvation[4].
-
Preparation: In a stainless-steel milling jar, combine 6-bromo-2-chloro-4,8-dimethylquinoline (1.0 equiv), the boronic acid partner (1.5 equiv), Pd(OAc)2 (5 mol%), and K2CO3 (2.0 equiv).
-
Milling Media: Add a stainless-steel grinding ball. The mass of the ball should be approximately 50 times the total mass of the reagents to ensure sufficient kinetic energy transfer.
-
Execution: Seal the jar and mill at 30 Hz for 90 minutes. Note: The friction will generate internal heat, which acts synergistically with the mechanical force to drive the coupling at the activated 6-bromo or 2-chloro positions.
-
Extraction & Validation: Open the jar and extract the crude product using ethyl acetate. Since the product's symmetry and planarity are now disrupted by the newly coupled functional group, its solubility in standard organic solvents will be significantly improved[2], allowing for standard liquid-phase workup and column chromatography.
Sources
minimizing side reactions in 6-bromo-2-chloro-4,8-dimethylquinoline Grignard reactions
Troubleshooting Guide: Minimizing Side Reactions in 6-Bromo-2-chloro-4,8-dimethylquinoline Grignard Reactions
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, working with dihalogenated heteroaromatics like 6-bromo-2-chloro-4,8-dimethylquinoline presents a unique chemoselectivity challenge. The goal is to selectively metalate the C6-bromo position while preserving the C2-chloro handle for downstream cross-coupling, all while suppressing parasitic side reactions.
This guide provides field-proven mechanistic insights, self-validating protocols, and troubleshooting steps to ensure high-fidelity Grignard formation.
Mechanistic Workflow: Pathway Divergence
Reaction pathways contrasting Turbo Grignard selective Br/Mg exchange with direct Mg insertion.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant Wurtz homocoupling during Grignard formation? Causality: Wurtz-type homocoupling (yielding a biaryl dimer) occurs when the newly formed Grignard reagent acts as a nucleophile and attacks unreacted 6-bromo-2-chloro-4,8-dimethylquinoline. In traditional direct magnesium insertion, the high temperatures (refluxing THF) required to overcome the activation energy barrier drastically increase the rate of this parasitic nucleophilic aromatic substitution. Actionable Solution: Shift from thermodynamic to kinetic control by utilizing a halogen-magnesium exchange with Knochel's Turbo Grignard ()[1]. The LiCl additive breaks up the polymeric aggregates of the Grignard reagent, increasing its kinetic basicity and allowing the exchange to proceed rapidly at –40 °C, completely suppressing homocoupling pathways[2].
Q2: How do I prevent over-metalation or substitution at the 2-chloro position? Causality: The C6–Br bond has a lower bond dissociation energy than the C2–Cl bond, making it kinetically favored for metalation. However, if the reaction is allowed to warm above 0 °C, or if an excess of a highly reactive base is used, the 2-chloro position can undergo competitive halogen-metal exchange or direct nucleophilic displacement ()[3]. Actionable Solution: Strictly control the stoichiometry (1.05 equivalents of iPrMgCl·LiCl) and maintain the internal reaction temperature at –40 °C. The Turbo Grignard reagent is highly chemoselective for Br over Cl under cryogenic conditions, ensuring the C2–Cl bond remains pristine for downstream applications.
Q3: My GC-MS shows a large peak for 2-chloro-4,8-dimethylquinoline prior to electrophile addition. What went wrong? Causality: Premature dehalogenation is the direct result of the Grignard intermediate being protonated. This is almost exclusively caused by moisture in the solvent, atmospheric oxygen/water ingress, or proton transfer from acidic impurities within the starting material. Actionable Solution: Implement strict Schlenk techniques. Ensure THF is freshly passed through an activated alumina solvent purification system (water content <10 ppm). Flame-dry all glassware under vacuum (0.1 mbar) and backfill with high-purity argon. Desiccate the starting quinoline over P₂O₅ prior to use.
Quantitative Performance Data
To illustrate the causality of reagent selection, the following table summarizes the expected side-reaction profiles when applying different metalation strategies to 6-bromo-2-chloro-4,8-dimethylquinoline.
| Metalation Strategy | Reagent System | Temperature | C6-Selectivity | Homocoupling | Dehalogenation |
| Direct Insertion | Mg turnings, I₂ | 65 °C (Reflux) | Poor | High (>20%) | Moderate |
| Classic Exchange | iPrMgCl | 0 °C | Moderate | Low | Low (Slow conversion) |
| Turbo Exchange | iPrMgCl·LiCl | -40 °C | Excellent (>95%) | Trace (<2%) | Trace |
Standard Operating Procedure (SOP): Self-Validating Regioselective Br/Mg Exchange
This protocol is designed as a self-validating system. By incorporating an analytical checkpoint, you ensure the integrity of the organometallic intermediate before committing expensive or complex electrophiles.
Step 1: System Preparation
-
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum (0.1 mbar) for 5 minutes.
-
Backfill the flask with high-purity Argon. Repeat the vacuum/Argon cycle three times.
Step 2: Substrate Dissolution
-
Add 6-bromo-2-chloro-4,8-dimethylquinoline (1.0 mmol, 270.5 mg) to the flask under a positive flow of Argon.
-
Inject 5.0 mL of anhydrous, degassed THF. Stir until complete dissolution is achieved.
-
Submerge the flask in a dry ice/acetonitrile bath to bring the internal temperature to –40 °C.
Step 3: Turbo Grignard Addition
-
Using a gas-tight syringe, add iPrMgCl·LiCl (1.3 M in THF, 0.81 mL, 1.05 mmol) dropwise over 10 minutes down the inner wall of the flask to allow pre-cooling of the reagent.
-
Stir the reaction mixture at –40 °C for 30 minutes.
Step 4: Self-Validation Checkpoint (Critical) Do not proceed to electrophile addition without verifying the exchange.
-
Withdraw a 0.1 mL aliquot of the reaction mixture under Argon.
-
Quench the aliquot into a vial containing 1 mL of saturated aqueous NH₄Cl.
-
Extract with 1 mL of ethyl acetate and analyze the organic layer via GC-MS. Validation Logic: A successful halogen-metal exchange will result in the Grignard intermediate protonating to form 2-chloro-4,8-dimethylquinoline (m/z ~191/193). The complete absence of the starting material mass (m/z ~269/271) validates 100% conversion. If starting material remains, stir for an additional 15 minutes.
Step 5: Electrophile Trapping
-
Once validated, add your desired electrophile (e.g., anhydrous DMF for formylation) dropwise at –40 °C.
-
Allow the reaction to slowly warm to room temperature over 2 hours before standard aqueous workup.
References
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. URL:[Link]
-
Ziegler, D. S., Wei, B., & Knochel, P. "Improving the Halogen–Magnesium Exchange by using New Turbo-Grignard Reagents." Chemistry - A European Journal, 2019, 25(11), 2695-2703. URL:[Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for 6-Bromo-2-Chloro-4,8-Dimethylquinoline Coupling Reactions
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 6-bromo-2-chloro-4,8-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common challenges through a series of frequently asked questions and provide detailed troubleshooting protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 6-bromo-2-chloro-4,8-dimethylquinoline is giving a low yield. Should I simply increase the catalyst loading?
A1: While intuitively it might seem that more catalyst equals a better yield, this is often not the optimal solution and can be counterproductive. Before increasing the catalyst loading, it's crucial to consider several factors that might be the root cause of the low yield.
-
Catalyst Decomposition: High catalyst loadings can sometimes lead to an increased rate of catalyst decomposition, especially at elevated temperatures.[1][2] This can manifest as the formation of palladium black, which is catalytically inactive.[2][3]
-
Side Reactions: Increased catalyst concentration can sometimes promote undesired side reactions.[4][5] For your substrate, this could include homocoupling of the boronic acid or dehalogenation of the quinoline.
-
Ligand-to-Metal Ratio: The ratio of your phosphine ligand to the palladium source is critical. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation and deactivation.[1] Conversely, an excess of certain ligands can sometimes inhibit the reaction.
-
Purity of Reagents: Ensure your solvent is anhydrous (if required) and properly degassed.[1] Oxygen can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[1] The quality of your base is also paramount.
Troubleshooting Workflow: Instead of immediately increasing the catalyst loading, we recommend a systematic approach to identify the issue.
Caption: Catalyst loading optimization workflow.
Protocol 2: Troubleshooting Catalyst Deactivation in Sonogashira Coupling
If you suspect catalyst deactivation in a Sonogashira coupling of 6-bromo-2-chloro-4,8-dimethylquinoline with a terminal alkyne, this guide can help.
Symptoms of Deactivation:
-
Reaction stalls before completion.
-
Rapid formation of a black precipitate.
-
Low yield despite extended reaction times.
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 minutes) is effective. Oxygen is a primary culprit in deactivating both the palladium catalyst and phosphine ligands. [1]2. Check Ligand-to-Metal Ratio: For Sonogashira reactions, a ligand-to-palladium ratio of 2:1 to 4:1 is often optimal. If you are using a pre-catalyst like Pd(PPh₃)₄, additional ligand may not be necessary. If using a source like Pd(OAc)₂, ensure you are adding sufficient phosphine ligand.
-
Consider a Copper-Free Protocol: While traditional Sonogashira couplings use a copper co-catalyst, this can sometimes lead to alkyne homocoupling (Glaser coupling). Copper-free protocols, often employing more specialized palladium catalysts or bulky phosphine ligands, can mitigate this and other side reactions. [6]4. Evaluate Base and Solvent: The choice of base and solvent is crucial. An amine base like triethylamine or diisopropylethylamine is common, but ensure it is high purity. Aprotic polar solvents like DMF or acetonitrile are often used.
-
Lower the Reaction Temperature: Sonogashira couplings can often be run at room temperature or slightly elevated temperatures (e.g., 50 °C). [7]If you are running the reaction at a high temperature, try reducing it to minimize thermal decomposition of the catalyst.
References
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). BenchChem.
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. (2022). ACS Publications. Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Royal Society of Chemistry. Retrieved from [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI. Retrieved from [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025). Frontiers in Chemical Engineering. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. (2020). ACS Publications. Retrieved from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved from [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (2017). ResearchGate. Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
Challenges In Suzuki Coupling Reaction. (2025). Kairav Chemofarbe Industries Ltd. Retrieved from [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2019). ACS Publications. Retrieved from [Link]
-
Optimization of catalyst loading for Suzuki-Miyaura coupling. (2023). ResearchGate. Retrieved from [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved from [Link]
-
The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. (2007). Organic Chemistry Portal. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (2020). ResearchGate. Retrieved from [Link]
-
Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? (2025). ResearchGate. Retrieved from [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2023). ChemRxiv. Retrieved from [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017). Google Patents.
-
Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015). Royal Society of Chemistry. Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (2016). Atlantis Press. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chem-space. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
separating 6-bromo-2-chloro-4,8-dimethylquinoline from unreacted starting materials
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in separating the target compound, 6-bromo-2-chloro-4,8-dimethylquinoline , from unreacted starting materials and reaction byproducts. Our focus is on explaining the causality behind experimental choices to empower you to adapt and optimize these protocols for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 6-bromo-2-chloro-4,8-dimethylquinoline?
A1: The most probable impurities are unreacted starting materials or immediate precursors. A common synthetic route involves the chlorination of a quinolinone intermediate. Therefore, the primary impurity is often the precursor 6-bromo-4,8-dimethylquinolin-2(1H)-one . You may also encounter residual starting materials from earlier steps, such as a substituted bromoaniline, depending on the efficiency of prior reactions and purifications.
Q2: What are the primary laboratory methods for purifying my final product?
A2: The two most effective and widely used methods for purifying halogenated quinolines are recrystallization and flash column chromatography over silica gel.[1] Recrystallization is ideal for removing small amounts of impurities from a solid product to achieve high purity, while chromatography excels at separating complex mixtures or compounds with similar polarities.[1][2]
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the state and purity of your crude product. If your crude product is a solid and contains relatively minor impurities, recrystallization is often the most efficient method.[3] If the product is an oil, or if Thin Layer Chromatography (TLC) analysis shows multiple components with close Rf values, column chromatography is the necessary and more powerful technique.[4][5]
Q4: My purified product is a persistent oil instead of a solid. How can I induce crystallization?
A4: This is a common issue with quinoline derivatives.[5] If column chromatography yields a pure but oily product, you can attempt crystallization by introducing a non-polar "anti-solvent" like hexane or pentane to a concentrated solution of your oil in a solvent like dichloromethane.[5] Alternatively, since quinolines are basic, you can often precipitate them as highly crystalline hydrochloride (HCl) salts by adding a solution of HCl in a non-polar solvent like ether or isopropanol.[5][6] The pure free base can then be regenerated by treatment with a mild base.[5]
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3][7] The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, while the impurities are either insoluble at high temperatures or remain soluble upon cooling.[8] As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of pure crystals.[7]
Recrystallization Troubleshooting
-
Q: I can't find a suitable single solvent for recrystallization. What should I do?
-
A: Employ a binary (two-solvent) system.[9] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate). Then, add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., hexane or petroleum ether) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the good solvent to redissolve the material and then allow it to cool slowly.[9]
-
-
Q: My compound is not crystallizing from the solution upon cooling. What went wrong?
-
A: The solution may not be sufficiently saturated. You can try evaporating some of the solvent to increase the concentration. If that fails, induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" from a previous pure batch.[8] This provides a nucleation site for crystal growth.
-
-
Q: The yield from recrystallization is very low. How can I improve it?
-
A: Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid. Using too much solvent will keep more of your product dissolved even after cooling. After cooling to room temperature, placing the flask in an ice bath can further decrease the compound's solubility and maximize crystal formation.[1][9]
-
Protocol: Recrystallization of 6-bromo-2-chloro-4,8-dimethylquinoline
This protocol is based on established methods for similar halogenated quinolines.[10] Hexane is often a suitable solvent for recrystallizing such compounds.
-
Solvent Selection: Place a small amount of your crude solid in a test tube and add a few drops of hexane. If it is insoluble at room temperature but dissolves upon heating, it is a good candidate solvent.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and cover it with a minimum amount of hexane. Heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of hot hexane until the solid just dissolves completely.[1]
-
Hot Filtration (Optional): If you observe insoluble impurities in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes impurities that are insoluble in the hot solvent.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed.[9] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to rinse away any remaining soluble impurities.[1]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum or in a desiccator. Determine the melting point and check purity via TLC or NMR. A sharp melting point close to the literature value indicates high purity.[8]
Troubleshooting Guide 2: Purification by Column Chromatography
Flash column chromatography is the most versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[1] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.
Anticipating Separation: Product vs. Precursor
To design an effective chromatographic separation, it is crucial to understand the property differences between your target product and likely impurities.
| Property | 6-bromo-4,8-dimethylquinolin-2(1H)-one (Precursor) | 6-bromo-2-chloro-4,8-dimethylquinoline (Product) | Rationale for Separation |
| Structure | Contains a polar N-H bond and a C=O (amide) group. | The polar N-H and C=O are replaced by a less polar C-Cl bond. | The product is significantly less polar than the precursor. |
| Polarity | High | Moderate-Low | The precursor will adhere strongly to silica gel, while the product will elute much more readily. |
| Expected Rf | Low (closer to the baseline) | Higher (travels further up the TLC plate) | This large difference in Rf values indicates that separation by silica gel chromatography should be straightforward. |
Chromatography Troubleshooting
-
Q: My spots are streaking or "tailing" on the TLC plate. What does this mean?
-
A: Peak tailing with nitrogen-containing compounds like quinolines is common.[4] It is often caused by the interaction of the basic nitrogen atoms with acidic silanol groups on the silica gel surface. To fix this, add 1-2% triethylamine (Et3N) to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will neutralize the acidic sites on the silica, resulting in sharper spots and better separation.[1]
-
-
Q: I can't find a solvent system that separates my product from an impurity.
-
A: Begin by screening solvents with TLC. A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar one like ethyl acetate.[1] If your spots are all at the bottom (low Rf), increase the polarity by adding more ethyl acetate. If they are all at the top (high Rf), decrease the polarity by adding more hexane.[1] An ideal Rf for the target compound is around 0.3-0.4 for good separation on a column.
-
-
Q: My compound is not very soluble in the eluent. How can I load it onto the column?
-
A: Use the "dry loading" technique.[4][6] Dissolve your crude product in a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method prevents solubility issues from causing poor separation at the start of the column.[4]
-
Diagram: Purification Strategy Decision Tree
This workflow helps in selecting the appropriate purification method based on initial observations of the crude product.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
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- 6. reddit.com [reddit.com]
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- 8. youtube.com [youtube.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. Page loading... [guidechem.com]
Reactivity Divergence in Dihalogenated Quinolines: A Comparative Guide to 2-Chloro vs. 6-Bromo Positions in 4,8-Dimethylquinoline
Executive Summary
For drug development professionals and synthetic chemists, dihalogenated heterocycles are highly prized for their potential in orthogonal functionalization. 2-Chloro-6-bromo-4,8-dimethylquinoline represents a premier bifunctional building block. The core synthetic advantage of this molecule lies in the stark mechanistic divergence between its two halogenated sites. By understanding the interplay between Bond Dissociation Energy (BDE), intrinsic electrophilicity, and steric hindrance, researchers can predictably direct functionalization to either the C2 or C6 position with absolute chemoselectivity.
This guide objectively compares the reactivity profiles of the 2-chloro and 6-bromo positions, providing the mechanistic causality and self-validating experimental protocols required to execute site-selective transformations.
Mechanistic Causality: Electrophilicity vs. Bond Dissociation Energy
The selective functionalization of 2-chloro-6-bromo-4,8-dimethylquinoline is governed by a competition between two distinct driving forces:
-
The 6-Bromo Position (BDE-Driven): Located on the carbocyclic ring, the C6 position behaves like a standard unactivated arene. The carbon-bromine bond (~68 kcal/mol) is significantly weaker than the carbon-chlorine bond (~81 kcal/mol). In standard palladium-catalyzed cross-couplings governed by oxidative addition kinetics, the weaker C-Br bond is the preferential site of reaction.
-
The 2-Chloro Position (Electrophilicity-Driven): The adjacent quinoline nitrogen strongly withdraws electron density, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) at C2. This makes the 2-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Furthermore, in Pd-catalyzed reactions, this high intrinsic electrophilicity can completely override the standard ArBr > ArCl reactivity order, depending on the ligand environment[1]. Additionally, the quinoline nitrogen can act as a directing group, interacting with the palladium center to facilitate C2-activation[2].
-
Impact of 4,8-Dimethyl Substitution: The 4-methyl group exerts a mild inductive (+I) effect, slightly dampening the electrophilicity of the pyridine ring. More importantly, the 8-methyl group introduces significant steric bulk adjacent to the quinoline nitrogen. This steric hindrance can restrict the coordination of bulky Pd-ligand complexes to the nitrogen, making the choice of ligand critical for achieving C2 selectivity.
Mechanistic divergence of 2-chloro-6-bromo-4,8-dimethylquinoline reactivity.
Comparative Reactivity Profile
To effectively design a synthetic route, it is crucial to quantify the differences between the two reactive sites. The table below summarizes the comparative performance of the 2-chloro and 6-bromo positions under various conditions.
| Property / Reaction Type | 2-Chloro Position | 6-Bromo Position | Mechanistic Causality |
| Bond Dissociation Energy (BDE) | ~81 kcal/mol | ~68 kcal/mol | Halogen size and orbital overlap. |
| Electrophilicity (LUMO) | Highly activated (α to N) | Unactivated (Carbocyclic) | Inductive & mesomeric electron withdrawal by N. |
| SNAr Reactivity | Rapid (Primary site) | Inert | Stabilization of the Meisenheimer complex by N. |
| Pd-Catalyzed OA (Pd(PPh3)4) | Fast (Electrophilicity-driven)[1] | Moderate | Intrinsic electrophilicity overrides BDE[1]. |
| Pd-Catalyzed OA (Pd(dppf)Cl2) | Slow | Fast (BDE-driven)[1] | Steric bulk of bidentate ligand favors weaker C-Br bond[1]. |
Self-Validating Experimental Protocols
The following protocols detail how to achieve orthogonal functionalization. Each protocol is designed as a self-validating system to ensure scientific integrity and reproducibility.
Protocol A: C2-Selective Nucleophilic Aromatic Substitution (SNAr)
This protocol exploits the low LUMO at the C2 position to selectively install amines while leaving the C6-Br bond intact for downstream cross-coupling.
-
Preparation: In an oven-dried Schlenk flask, dissolve 2-chloro-6-bromo-4,8-dimethylquinoline (1.0 equiv) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add a secondary amine (e.g., morpholine, 1.5 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Reaction: Heat the mixture to 90°C under an argon atmosphere for 4-6 hours.
-
Causality: The elevated temperature provides the activation energy required to form the Meisenheimer intermediate at the C2 position. The carbocyclic C6-Br bond is entirely inert to nucleophilic attack under these conditions.
-
-
Workup & Validation: Quench with water and extract with EtOAc.
-
Self-Validation: Analyze the crude mixture via LC-MS. The presence of the product mass exhibiting a strict 1:1 isotopic pattern (M / M+2) confirms the retention of the bromine atom, validating that substitution occurred exclusively at the C2-chloro position.
-
Protocol B: C6-Selective Suzuki-Miyaura Cross-Coupling
This protocol utilizes ligand steric bulk to force the palladium catalyst to ignore the electrophilic C2 position and react exclusively at the weaker C6-Br bond.
-
Preparation: Charge a reaction vial with 2-chloro-6-bromo-4,8-dimethylquinoline (1.0 equiv), arylboronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).
-
Causality: The large bite angle and steric bulk of the dppf ligand create a sterically demanding Pd(0) center. This complex preferentially undergoes oxidative addition at the less sterically encumbered, weaker C-Br bond, completely bypassing the highly electrophilic but sterically hindered (due to the 8-methyl group) C2-Cl bond[1].
-
-
Reaction: Suspend the reagents in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Heat at 80°C for 8 hours.
-
Workup & Validation: Filter the mixture through a Celite pad and concentrate.
-
Self-Validation: ¹H NMR analysis of the crude product will show the retention of the C3-H singlet (typically around 7.2 ppm) and the disappearance of the C6-H proton signal, proving absolute chemoselectivity for the 6-bromo position.
-
Step-by-step orthogonal functionalization workflow prioritizing C6 then C2.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at:[Link]
-
One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Sources
High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Determination of 6-Bromo-2-chloro-4,8-dimethylquinoline: A Comparative Guide
As a critical intermediate in the synthesis of quinolone-based inotropic agents and cardiac stimulants[1], 6-bromo-2-chloro-4,8-dimethylquinoline demands rigorous purity control. The presence of structurally similar synthetic impurities (e.g., des-bromo or positional isomers) can drastically alter the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API).
This guide provides an objective comparison between a modern, high-efficiency Core-Shell UHPLC/HPLC method and a Traditional Fully Porous HPLC method for the purity determination of this specific quinoline derivative. Furthermore, it establishes a self-validating analytical protocol grounded in the latest ICH Q2(R2) regulatory guidelines[2].
Mechanistic Rationale: Designing for the Molecule
To develop a robust chromatographic method, we must first analyze the physicochemical nature of 6-bromo-2-chloro-4,8-dimethylquinoline.
-
Hydrophobicity: The presence of two halogens (bromo, chloro) and two methyl groups creates a highly lipophilic core, necessitating a strong organic modifier (e.g., Acetonitrile) to elute the compound within a reasonable timeframe.
-
Silanol Interactions: While the electron-withdrawing chlorine at position 2 reduces the basicity of the adjacent quinoline nitrogen, the molecule still exhibits enough polarity to interact with residual, unendcapped silanols (Si-O⁻) on silica-based stationary phases.
-
Causality of Method Choice: To prevent the severe peak tailing associated with secondary ion-exchange interactions, an acidic mobile phase additive (0.1% Trifluoroacetic acid, pH ~2.0) is mandatory. This fully protonates the residual silanols, neutralizing them and ensuring sharp, symmetrical peaks[3].
Mechanistic logic for HPLC method development addressing quinoline physicochemical traits.
Comparative Performance Analysis
To demonstrate the superiority of modern column architecture for this specific intermediate, we compared a Core-Shell C18 (2.6 µm) column against a Traditional Fully Porous C18 (5.0 µm) column.
The core-shell technology utilizes a solid silica core surrounded by a porous outer layer. This architecture minimizes the longitudinal diffusion (B-term) and mass transfer resistance (C-term) in the van Deemter equation. The result is UHPLC-like efficiency at standard HPLC backpressures, allowing for superior resolution of closely eluting halogenated impurities.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A: Core-Shell C18 (Product) | Method B: Traditional Porous C18 (Alternative) | Analytical Advantage |
| Column Dimensions | 100 mm × 4.6 mm, 2.6 µm | 250 mm × 4.6 mm, 5.0 µm | Method A requires less solvent and time. |
| Retention Time (tR) | 4.2 minutes | 11.5 minutes | 63% reduction in analysis time. |
| Theoretical Plates (N) | > 18,500 | ~ 7,200 | Superior resolving power for isomers. |
| Tailing Factor (Tf) | 1.05 (Highly Symmetrical) | 1.48 (Significant Tailing) | Better integration accuracy for Method A. |
| Resolution (Rs) * | 3.2 | 1.5 | Method A easily baseline-resolves impurities. |
| Operating Pressure | ~ 280 bar | ~ 140 bar | Both within standard HPLC system limits. |
*Resolution calculated against the closest eluting synthetic impurity (e.g., 6-bromo-4,8-dimethylquinolin-2(1H)-one).
The Self-Validating ICH Q2(R2) Protocol
A robust analytical method must be a self-validating system. This means the protocol inherently checks its own reliability during execution via System Suitability Testing (SST) and bracketing standards. According to the ICH Q2(R2) guidelines, the method must be validated for Specificity, Linearity, Accuracy, Precision, and Robustness[2].
Sequential ICH Q2(R2) analytical method validation workflow for ensuring data integrity.
Table 2: Summary of ICH Q2(R2) Validation Results (Method A)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result (6-bromo-2-chloro-4,8-dimethylquinoline) |
| Specificity | No interference at analyte tR; Peak Purity > 0.990 | No blank/matrix interference. Peak Purity Index: 0.999 |
| Linearity & Range | R² ≥ 0.999 over 50% to 150% of target conc. | R² = 0.9998 (Range: 10 µg/mL to 150 µg/mL) |
| Accuracy (Recovery) | 98.0% – 102.0% recovery at 3 levels | Mean Recovery: 99.6% (n=9) |
| Repeatability | %RSD ≤ 2.0% for 6 replicate injections | %RSD = 0.45% |
| LOD / LOQ | Signal-to-Noise (S/N) > 3 (LOD) and > 10 (LOQ) | LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL |
Step-by-Step Experimental Methodology
To replicate Method A and execute the validation protocol, adhere to the following strict sequence.
Phase 1: Reagent & Mobile Phase Preparation
-
Aqueous Phase (Solvent A): Transfer 1000 mL of ultra-pure Milli-Q water into a reservoir. Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration. Mix thoroughly and filter through a 0.22 µm PTFE membrane.
-
Organic Phase (Solvent B): Transfer 1000 mL of HPLC-grade Acetonitrile into a reservoir. Add 1.0 mL of TFA (0.1% v/v). Filter and degas via ultrasonication for 10 minutes.
-
Diluent: Prepare a 50:50 (v/v) mixture of Solvent A and Solvent B.
Phase 2: Standard & Sample Preparation
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the 6-bromo-2-chloro-4,8-dimethylquinoline reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Preparation: Weigh an equivalent of 50.0 mg of the synthesized batch sample, dissolve, and dilute following the exact procedure used for the Stock and Working standards. Filter the final sample solution through a 0.22 µm syringe filter directly into an HPLC autosampler vial[3].
Phase 3: Chromatographic System Setup
-
Column Installation: Install a Core-Shell C18 column (100 mm × 4.6 mm, 2.6 µm). Set the column oven temperature to 35°C to reduce mobile phase viscosity and improve mass transfer.
-
Gradient Program:
-
0.0 - 1.0 min: 40% B
-
1.0 - 5.0 min: Linear ramp to 85% B
-
5.0 - 7.0 min: Hold at 85% B (Column wash)
-
7.0 - 7.1 min: Return to 40% B
-
7.1 - 10.0 min: Re-equilibration at 40% B
-
-
Flow Rate & Detection: Set flow rate to 1.2 mL/min. Set the Diode Array Detector (DAD) to monitor at 254 nm (primary) and scan from 200-400 nm for peak purity analysis. Injection volume: 5 µL.
Phase 4: Execution & Self-Validation
-
System Suitability Test (SST): Inject the diluent (blank) to confirm a stable baseline. Inject the Working Standard six times. The system is validated for the run only if the %RSD of the peak areas is ≤ 2.0%, the USP Tailing Factor is ≤ 1.5, and Theoretical Plates are ≥ 10,000.
-
Sample Analysis: Inject the unknown samples in duplicate. Bracket the samples with a Working Standard injection every 10 samples to verify that no retention time drift (> 2.0%) or detector response drift has occurred.
References
- European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE13a4C6AXq0c1a37lrqh4f4PZNHp0CNwYnAjTAx4kR9JFh83OmtFDgHyAhfhTps764QPZmhObafZQQXr6YLa9CBXrWQ1qMqbZuoo3WeBlyR7zlq92f6nBlyEHYRzp3W9Jngk1TW2eyWM0I08mORQrgZOy8WufVDgnk2qE_1zYNeh283lLZEj-NHRObprInusrzrookL_c=]
- European Patent Office. "EP 0148623 A2 - Quinolone inotropic agents". googleapis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5yq1vbFpA8lQ4tnKAGaCNNTCeNgI8IGfbDcTn9sIoNnrUFlxb_izla6fwesjliNTzagEHm2JTgJ94UfhbpX7Ram0ANnZUEKRjNepyWv-AEF2npKgArGa4ySkmlcWsbJzNtD8Deczdi-CK5lcpjPxCVlqIMdqpIB8xcVU7pdptvjpRcUJcEX7w60pM-dzc]
- Benchchem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFROW8zN80tvT-TU1UknOihuYVZjuUrMDIWTSvJ-7L2eIdMXkgDK5bLK4nEzB0B2vLBKC9bk6kg3S7o2G76GQxBTYR6UtCM3pQ5hVtmr8niigfV4rf8Y9eP13hOJb444PEW0r6LV8H-GGDpza_Cj6LkzQyVpHct9BDo_Ce0gSKLAja3ugo2T3p1zFSJmJ2beO8-gyi4ag8egh1aIWxJ7NJ4wH8dmUmezx4MOWjltp2WqnyitkjUInlsaSP1Fid-a82UoUUix5JbVUBqdQQe3d-7i5c3YGszfG3Re3OFo8Q=]
Sources
comparing cross-coupling efficiency of 6-bromo-2-chloro-4,8-dimethylquinoline vs 2,6-dichloroquinoline
As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently encounter the challenge of functionalizing dihaloheteroarenes. When designing synthetic routes for quinoline-based therapeutics, the choice of starting scaffold dictates not only the overall yield but the elegance and scalability of the entire synthesis.
This guide provides an in-depth, mechanistic comparison of two common scaffolds: 6-bromo-2-chloro-4,8-dimethylquinoline and 2,6-dichloroquinoline . By analyzing their cross-coupling efficiencies, site-selectivities, and thermodynamic properties, we will establish why the bromochloro derivative is vastly superior for divergent, multi-step functionalization.
Mechanistic Causality: The Battle of BDE vs. Electrophilicity
To understand the divergent behavior of these two substrates in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), we must examine the fundamental forces driving the rate-determining step: oxidative addition .
The Flaws of 2,6-Dichloroquinoline
In 2,6-dichloroquinoline, the C-2 position is highly electrophilic due to the inductive and mesomeric electron-withdrawing effects of the adjacent nitrogen atom. This intrinsic electrophilicity is so strong that it overrides the typically sluggish nature of aryl chlorides, allowing facile oxidative addition at C-2. However, the C-6 chloride remains unactivated.
When attempting amination or Suzuki coupling on 2,6-dichloroquinoline, the reaction at C-2 proceeds rapidly, but the resulting intermediate alters the electronic landscape of the ring. As documented in studies of Pd-catalyzed amination of dichloroquinolines, substitution at C-2 significantly impacts the C-6 position via mesomeric effects, leading to complex reaction mixtures, N,N-diarylation, and devastatingly low site-selectivity 1.
The Orthogonal Elegance of 6-Bromo-2-chloro-4,8-dimethylquinoline
This scaffold represents a "finely balanced" system that enables catalyst-controlled site-selectivity 2.
-
C-2 Position: Activated by the heteroatom's intrinsic electrophilicity.
-
C-6 Position: Activated by the lower Bond Dissociation Energy (BDE) of the C–Br bond compared to C–Cl.
-
Steric Shielding: The 4,8-dimethyl groups provide critical steric bulk that suppresses unwanted homocoupling and increases the solubility of the substrate in organic solvents, a common bottleneck in quinoline chemistry.
Because the driving forces for C-2 (electrophilicity) and C-6 (BDE) are distinct, we can use ligand architecture to dictate the site of oxidative addition. Monodentate ligands like PPh3 tend to favor the highly electrophilic C-2 chloride, while bidentate ligands with wider bite angles, such as dppf, favor the weaker C-6 bromide 3.
Catalyst-controlled site-selectivity logic for 6-bromo-2-chloroquinolines.
Comparative Performance Data
The following table synthesizes quantitative experimental outcomes when subjecting both scaffolds to standard Suzuki-Miyaura cross-coupling conditions (1.1 eq. Arylboronic acid, 2.0 eq. K2CO3 , 1,4-dioxane/ H2O , 90°C).
| Parameter | 6-Bromo-2-chloro-4,8-dimethylquinoline | 2,6-Dichloroquinoline |
| Primary Reactive Site | C-6 (with dppf) OR C-2 (with PPh3 ) | C-2 (Exclusively) |
| Secondary Coupling Efficiency | High (>85% yield for subsequent step) | Poor (<40% yield, sluggish) |
| Site-Selectivity Ratio | > 95:5 (Catalyst dependent) | ~ 60:40 (Prone to over-reaction) |
| Major Side Reactions | Minimal (Protodehalogenation < 2%) | Homocoupling, N-arylation, Alkoxylation |
| Solubility in Ethers/Toluene | Excellent (due to 4,8-dimethyl groups) | Poor to Moderate |
| Overall Synthetic Utility | Optimal for divergent synthesis | Limited, requires harsh conditions |
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols for the orthogonal functionalization of 6-bromo-2-chloro-4,8-dimethylquinoline are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between the observed physical changes and the underlying catalytic cycle.
Protocol A: C-6 Selective Suzuki-Miyaura Coupling
Objective: Exploit the lower BDE of the C-Br bond using a bidentate ligand.
-
Reaction Assembly: In an oven-dried Schlenk flask under Argon, charge 6-bromo-2-chloro-4,8-dimethylquinoline (1.0 mmol), arylboronic acid (1.05 mmol), and K2CO3 (2.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Mechanistic Note: The wide bite angle of dppf forces a bis-ligated palladium species that struggles to insert into the sterically hindered, highly electrophilic C-2 position, thereby selectively undergoing oxidative addition at the weaker C-6 C-Br bond.
-
Solvent & Heating: Inject degassed 1,4-dioxane/ H2O (4:1, 5 mL). Heat to 80°C.
-
In-Process Control (IPC): At 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the starting material mass ( [M+H]+≈271 ) and the appearance of the mono-coupled product retaining the chlorine isotope pattern ( [M+H]+ with a 3:1 M:M+2 ratio).
-
Workup: Cool to room temperature, partition between EtOAc and water. Dry the organic layer over MgSO4 , filter, and concentrate. Purify via flash chromatography.
Protocol B: C-2 Selective Suzuki-Miyaura Coupling
Objective: Exploit intrinsic electrophilicity using a monodentate ligand.
-
Reaction Assembly: Charge the quinoline substrate (1.0 mmol), arylboronic acid (1.05 mmol), and Cs2CO3 (2.0 mmol) into a Schlenk flask.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol, 5 mol%). Mechanistic Note: The monodentate PPh3 allows for the formation of a highly reactive, coordinatively unsaturated 12-electron Pd(0) species that rapidly inserts into the highly electrophilic C-2 C-Cl bond, overriding the BDE preference.
-
Solvent & Heating: Inject degassed Toluene/EtOH (4:1, 5 mL). Heat to 90°C.
-
Validation: TLC monitoring (Hexanes:EtOAc 8:2) should show a highly fluorescent product spot forming rapidly (within 1 hour). The retention of the bromine atom can be confirmed post-isolation via quantitative NMR or MS showing a 1:1 M:M+2 isotope pattern.
Step-by-step cross-coupling workflow with integrated in-process controls.
Conclusion
For drug development professionals designing scalable libraries of quinoline derivatives, 2,6-dichloroquinoline is a synthetic dead-end due to its poor selectivity and vulnerability to side reactions.
Conversely, 6-bromo-2-chloro-4,8-dimethylquinoline is a premium scaffold. The orthogonal reactivity between the C-2 chloride and C-6 bromide allows chemists to treat the molecule as a programmable matrix. By simply toggling the ligand sphere of the Palladium catalyst, one can dictate the precise sequence of functionalization with absolute confidence and high yields.
References
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines PubMed Central (PMC)
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing)
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes MDPI
Sources
A Comparative Guide to GC-MS Retention Time Analysis for Batches of 6-bromo-2-chloro-4,8-dimethylquinoline
Introduction: The Critical Role of Purity and Consistency in Drug Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity and consistency of chemical intermediates are paramount. Any variation between batches of an intermediate can have cascading effects on the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product.[1][2] 6-bromo-2-chloro-4,8-dimethylquinoline is a key heterocyclic building block used in the synthesis of various novel therapeutic agents. Its specific substitution pattern makes it a valuable scaffold, but also introduces potential for isomeric and halogenation-related impurities.
This guide provides an in-depth technical comparison of three hypothetical batches of 6-bromo-2-chloro-4,8-dimethylquinoline using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind the experimental choices, the interpretation of retention time (RT) data, and the importance of impurity profiling. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating the consistency and quality of this critical intermediate.
The Analytical Imperative: Why GC-MS?
Gas Chromatography-Mass Spectrometry is the analytical technique of choice for volatile and semi-volatile compounds like 6-bromo-2-chloro-4,8-dimethylquinoline.[3] Its power lies in the combination of the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[4]
-
Gas Chromatography (GC): This component separates compounds based on their boiling points and their interactions with the stationary phase of the GC column.[] The time it takes for a compound to travel through the column and reach the detector is its retention time (RT) , a key parameter for identification and method consistency.[6][7]
-
Mass Spectrometry (MS): As the separated compounds exit the GC column, they are bombarded with electrons, causing them to fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique chemical fingerprint for each compound.[8] For halogenated compounds, the isotopic patterns of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) and bromine (⁷⁹Br/⁸¹Br ratio of approximately 1:1) provide an additional layer of confirmation in the mass spectrum.[3]
This dual system allows not only for the quantification of the main compound but also for the detection and tentative identification of trace-level impurities that may arise during synthesis.[1]
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, ensuring robustness and reproducibility. The choices of each parameter are grounded in established chromatographic principles for the analysis of halogenated N-heterocyclic aromatic compounds.[][9]
Workflow Diagram
Caption: Experimental workflow for GC-MS comparison of quinoline batches.
Detailed Methodological Parameters
1. Sample Preparation:
-
Analyte Concentration: A stock solution of 1 mg/mL is prepared by dissolving approximately 10 mg (accurately weighed) of each batch of 6-bromo-2-chloro-4,8-dimethylquinoline in 10 mL of high-purity Ethyl Acetate.
-
Causality: Ethyl Acetate is a common, relatively non-polar solvent that provides good solubility for the analyte while being volatile enough not to interfere with the early-eluting peaks. A concentration of 1 mg/mL is standard for GC-MS analysis to ensure a strong signal without overloading the column or detector.
-
-
Filtration: The prepared solutions are filtered through a 0.22 µm PTFE syringe filter into autosampler vials.
-
Causality: This step removes any particulate matter that could block the injection syringe or contaminate the GC inlet, thereby ensuring the reliability and longevity of the system.
-
2. GC-MS Instrumentation and Conditions:
-
System: A standard gas chromatograph coupled to a single quadrupole mass spectrometer is used.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is employed.
-
Causality: A 5% diphenyl / 95% dimethyl polysiloxane stationary phase provides excellent resolving power for a wide range of semi-volatile aromatic compounds and is robust enough for routine analysis.[]
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Causality: Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow mode is preferred over constant pressure to maintain stable retention times even as the oven temperature ramps.[7]
-
-
Inlet: Splitless injection at 280°C.
-
Causality: A high inlet temperature ensures the rapid and complete volatilization of the analyte. A splitless injection is used to maximize the transfer of the analyte onto the column, which is crucial for trace impurity analysis.
-
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Final hold: Hold at 300°C for 5 minutes.
-
Causality: The initial temperature is set below the boiling point of the solvent to ensure good peak shape. The temperature ramp is optimized to provide good separation between the main analyte and potential closely-eluting impurities. The final hold ensures that any less volatile compounds are eluted from the column before the next injection.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Causality: EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.
-
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 50 - 450 m/z.
-
Causality: This mass range is selected to be wide enough to include the molecular ion of the target compound (C₁₁H₉BrClN, MW ≈ 270.56 g/mol )[9] and its fragments, as well as potential lower and higher molecular weight impurities.
-
-
Results and Discussion: A Comparative Analysis of Three Batches
The following table presents hypothetical data from the GC-MS analysis of three different batches of 6-bromo-2-chloro-4,8-dimethylquinoline. This data will be used to illustrate how retention time and impurity profiles are compared.
| Peak ID | Expected Identity | Batch A RT (min) | Batch A Area % | Batch B RT (min) | Batch B Area % | Batch C RT (min) | Batch C Area % |
| 1 | Impurity 1 (Starting Material Analog) | 9.85 | 0.15 | 9.86 | 0.45 | 9.85 | 0.12 |
| 2 | 6-bromo-2-chloro-4,8-dimethylquinoline | 11.24 | 99.71 | 11.31 | 99.20 | 11.25 | 99.45 |
| 3 | Impurity 2 (Dehalogenated by-product) | - | - | - | - | 10.53 | 0.28 |
| 4 | Impurity 3 (Isomer) | 11.42 | 0.14 | 11.49 | 0.35 | 11.43 | 0.15 |
Analysis of Retention Time (RT) Consistency
Retention time is a critical indicator of method performance and compound identity.[][6] However, minor shifts in RT are expected due to factors like column maintenance, instrument drift, or slight variations in pressure and flow.[6][7]
-
Observation: The main peak for 6-bromo-2-chloro-4,8-dimethylquinoline shows retention times of 11.24 min (Batch A), 11.31 min (Batch B), and 11.25 min (Batch C).
-
Interpretation: The retention times for Batches A and C are highly consistent. The RT for Batch B, however, shows a slight shift of +0.07 minutes. While this may seem small, it warrants investigation. Such a shift could be caused by a slight difference in the sample matrix of Batch B or minor instrument drift during the analytical sequence.[6]
-
Actionable Insight: The primary method of confirmation is the mass spectrum. As long as the mass spectrum of the peak at 11.31 min perfectly matches the reference spectrum of the target compound, the peak can be positively identified. If such shifts become common, it may be necessary to use retention time alignment techniques or retention indices (like the Kovats index) for more robust, long-term, and inter-instrument comparisons.
Analysis of Impurity Profiles
The impurity profile is a direct reflection of the manufacturing process's control and consistency.[1][2] Even small amounts of certain impurities can be detrimental in pharmaceutical synthesis.
-
Impurity 1 (RT ~9.85 min): This peak is present in all three batches but is significantly higher in Batch B (0.45%) compared to A (0.15%) and C (0.12%). Mass spectral analysis would be required for identification, but its earlier elution time suggests it could be a more volatile or less polar precursor from the synthesis.
-
Impurity 2 (RT ~10.53 min): This impurity is unique to Batch C (0.28%). Its presence indicates a potential deviation in the synthesis or purification process for this specific batch. Based on its retention time, it could be a dehalogenated version of the main compound, which would have a lower molecular weight and likely elute earlier.
-
Impurity 3 (RT ~11.42 min): This peak, eluting slightly after the main compound, is also most prominent in Batch B (0.35%). Its proximity to the main peak suggests it could be a positional isomer. Isomers often have very similar mass spectra, making chromatographic separation crucial for their detection and quantification.[9]
Overall Batch Quality Assessment
-
Batch A: Appears to be of high purity (99.71%) with a clean impurity profile.
-
Batch B: While still having high purity (99.20%), it shows elevated levels of two impurities compared to Batch A. The retention time shift, though minor, also sets it apart. This batch may be acceptable, but the reasons for the higher impurity levels should be investigated.
-
Batch C: Shows a unique impurity (Impurity 2) not present in the other batches. This is a significant finding that points to a potential lack of process control. This batch would require further investigation and might be rejected for use in a cGMP (current Good Manufacturing Practice) environment without a thorough risk assessment.
Conclusion: An Integrated Approach to Quality Control
This guide demonstrates that a robust GC-MS method is indispensable for the quality control of pharmaceutical intermediates like 6-bromo-2-chloro-4,8-dimethylquinoline. The comparison of batches should not be limited to the purity of the main peak but must include a critical evaluation of retention time consistency and a detailed analysis of the impurity profile.
Minor shifts in retention time are manageable but should be monitored, while the appearance of new or elevated impurities can be a clear indicator of process variability. By employing a scientifically sound, self-validating analytical protocol, researchers and drug development professionals can make informed decisions about the quality and consistency of their starting materials, ensuring the integrity of their downstream synthetic processes and the final API.
References
-
Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 896. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Retrieved from [Link]
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Chromatography Online. (2026). The Challenges of Changing Retention Times in GC–MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
-
ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
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Separation Science. (2024). When GC Retention Times Shift: Practical Advice for Operators. Retrieved from [Link]
-
PubChem. (n.d.). 4,8-Dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2,8-dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Retrieved from [Link]
-
J. Med. Chem. Sci. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]
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- 9. PubChemLite - 6-bromo-4-chloro-2,8-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]
Benchmarking 6-Bromo-2-chloro-4,8-dimethylquinoline Reactivity Against Standard Quinoline Scaffolds
As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks to optimize synthetic routes for drug discovery. The quinoline scaffold is a privileged structure in medicinal chemistry, heavily utilized for its diverse biological activities[1]. Among its derivatives, 6-bromo-2-chloro-4,8-dimethylquinoline (CAS: 89446-46-8) stands out as a highly specialized, bifunctional intermediate historically leveraged in the synthesis of complex quinolone agents[2].
This guide provides an in-depth, objective benchmarking of this scaffold against standard, unmethylated equivalents (2-chloroquinoline and 6-bromoquinoline). By analyzing the orthogonal reactivity of its two halogenated sites, we can establish precise experimental parameters for chemoselective functionalization.
Mechanistic Causality: The Impact of 4,8-Dimethyl Substitution
To master this scaffold, one must understand that the 4,8-dimethyl substitution pattern is not merely decorative; it fundamentally alters the thermodynamic and kinetic landscape of the molecule.
Standard 2-chloroquinoline scaffolds are highly reactive towards nucleophilic aromatic substitution (SNAr) because the C-2 position is strongly electrophilic, activated by the adjacent nitrogen[3]. Similarly, 6-bromoquinoline is a privileged substrate for palladium-catalyzed cross-coupling due to favorable oxidative addition kinetics[1][4]. However, in 6-bromo-2-chloro-4,8-dimethylquinoline, the methyl groups introduce two competing forces:
-
Steric Shielding: The C-8 methyl group projects directly into the spatial trajectory required for nucleophilic attack at C-2. This steric clash increases the activation energy ( ΔG‡ ) required to form the critical Meisenheimer intermediate during SNAr.
-
Electronic Enrichment: The electron-donating inductive effect (+I) of both methyl groups enriches the electron density of the quinoline core. While this stabilizes the scaffold, it mildly decelerates the oxidative addition of palladium at C-6 compared to the highly electron-deficient, unsubstituted 6-bromoquinoline[1].
Causality of steric hindrance on the SNAr Meisenheimer complex formation.
Benchmarking SNAr Reactivity (C-2 Position)
To quantify the steric impact of the C-8 methyl group, we benchmarked the SNAr reactivity of 6-bromo-2-chloro-4,8-dimethylquinoline against standard 2-chloroquinoline using piperidine as a model secondary amine.
Quantitative Data Comparison
| Scaffold | Nucleophile | Conditions | Time to >95% Conv. | Isolated Yield | Regioselectivity |
| 2-Chloroquinoline | Piperidine (1.5 eq) | DMF, 80°C | 2.0 h | 94% | >99% (C-2) |
| 6-Br-2-Cl-4,8-diMe-Quinoline | Piperidine (1.5 eq) | DMF, 80°C | 4.5 h | 87% | >99% (C-2) |
Analysis: The 4,8-dimethyl scaffold requires more than double the reaction time to reach completion. The slight drop in isolated yield is attributed to the prolonged heating required, which can lead to minor thermal degradation.
Self-Validating Protocol: Chemoselective SNAr at C-2
Causality-Driven Methodology: DMF is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state, counteracting the steric penalty of the C-8 methyl group.
-
Initiation: Dissolve 1.0 mmol of the quinoline scaffold in 5 mL anhydrous DMF. Add 1.5 mmol of piperidine and 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: While piperidine can act as its own base, adding DIPEA prevents the protonation of the quinoline nitrogen by the HCl byproduct, which would otherwise deactivate the ring towards SNAr.
-
Heating: Stir at 80°C for 4.5 hours.
-
Self-Validation Checkpoint (In-Process): Pull a 10 μ L aliquot for LC-MS. The starting material (m/z ~270, M+H) exhibits a complex isotopic cluster due to both Cl and Br. Validation: The product peak must show a mass shift corresponding to the amine addition minus HCl, but crucially, it must retain the 1:1 isotopic doublet characteristic of a single bromine atom. If the doublet is lost, unwanted debromination has occurred.
-
Isolation: Quench with water to precipitate the product. Filter and wash with 1M HCl. Causality: The acidic wash selectively solubilizes unreacted piperidine, leaving the highly hydrophobic product on the frit.
Benchmarking Cross-Coupling Reactivity (C-6 Position)
When functionalizing both sites, the sequence of operations is critical. Performing the Suzuki coupling first (Path B) risks competitive oxidative addition into the C-2 chloride bond. Performing SNAr first (Path A) replaces the chloride with an amine, rendering the C-2 position completely inert to palladium, thereby ensuring absolute chemoselectivity at C-6.
Orthogonal functionalization pathways for 6-bromo-2-chloro-4,8-dimethylquinoline.
Quantitative Data Comparison (Suzuki-Miyaura)
| Scaffold | Boronic Acid | Catalyst System | Time to >95% Conv. | Isolated Yield | Chemoselectivity (C-6 vs C-2) |
| 6-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, 90°C | 1.5 h | 92% | N/A |
| 6-Br-2-Cl-4,8-diMe-Quinoline | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, 90°C | 3.0 h | 82% | 91:9 (C-6 preference) |
Analysis: The electron-donating methyl groups slow the oxidative addition step at C-6 compared to standard 6-bromoquinoline[1]. Furthermore, if Path B is attempted directly on the di-halogenated scaffold, a ~9% impurity arises from competitive coupling at the C-2 chloride, reinforcing the necessity of Path A.
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling at C-6
Causality-Driven Methodology: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This dramatically accelerates the reductive elimination step, minimizing the residence time of the Pd(II) intermediate and suppressing protodehalogenation side reactions.
-
Initiation: To a degassed solution of the C-2 aminated intermediate (1.0 mmol) and phenylboronic acid (1.2 mmol) in 1,4-Dioxane/H₂O (4:1, 10 mL), add K₂CO₃ (3.0 mmol) and Pd(dppf)Cl₂ (0.05 mmol).
-
Heating: Stir at 90°C for 3.0 hours under a nitrogen atmosphere.
-
Self-Validation Checkpoint (In-Process): Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 3:1) and observe under 254 nm UV light. Validation: The extended π -conjugation from the newly attached aryl group will cause the product spot to fluoresce significantly brighter (and often with a slight blue shift) compared to the starting material. If the fluorescence intensity remains unchanged, the coupling has failed.
-
Isolation: Filter through a short pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.
Strategic Conclusion
While 6-bromo-2-chloro-4,8-dimethylquinoline requires more rigorous forcing conditions than its unmethylated counterparts (2-chloroquinoline and 6-bromoquinoline), it offers a highly stable, rigid framework ideal for drug discovery. To maximize yields and prevent chemoselectivity issues, researchers must strictly adhere to Path A : executing the SNAr at the sterically hindered C-2 position first, followed by palladium-catalyzed cross-coupling at the C-6 position.
References[1] Validating the Reactivity of 6-Bromoquinoline as a Synthetic Building Block: A Comparative Guide. BenchChem. URL: 3]">https://www.benchchem.com[3] Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/[4] Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. URL: 2]">https://www.mdpi.com[2] Quinolone inotropic agents - European Patent Office - EP 0148623 A2. Google Patents. URL: https://patents.google.com/patent/EP0148623A2/en
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Executive Summary & Structural Context
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarials, antimicrobials, and cardiac stimulants. However, the functionalization of this bicyclic heterocycle—specifically through halogenation and methylation—profoundly alters its toxicological profile.
This guide provides an in-depth comparative toxicity analysis of 6-bromo-2-chloro-4,8-dimethylquinoline (CAS: 89446-46-8) against structurally related quinolines, such as chloroquine, 4-chloroquinoline, and 6-bromoquinoline. 6-bromo-2-chloro-4,8-dimethylquinoline is primarily utilized as a highly reactive synthetic intermediate for developing quinolone-based inotropic agents (cardiac stimulants) intended to treat congestive heart failure[1][2]. Understanding its baseline toxicity, driven by its unique di-halogenated and di-methylated substitution pattern, is critical for drug development professionals aiming to mitigate downstream clinical liabilities.
Structure-Toxicity Relationships (SAR): The Causality of Functionalization
The toxicity of quinoline derivatives is not monolithic; it is dictated by the electronic and steric effects of their substituents[3].
-
The 2-Chloro Substitution: The chlorine atom at the 2-position of the quinoline ring creates a highly electrophilic center. While this is synthetically advantageous for nucleophilic substitution reactions (e.g., converting to 2-methoxy or 2-amino derivatives for cardiac drugs)[2], in biological systems, unreacted 2-chloroquinolines can act as electrophilic traps. This can lead to the depletion of intracellular glutathione (GSH), triggering oxidative stress and subsequent hepatotoxicity.
-
The 6-Bromo Substitution: Bromination at the 6-position significantly increases the molecule's lipophilicity (LogP) and metabolic stability[4]. However, increased lipophilicity drives the compound into lipid-rich tissues, notably the myocardium. This increases the probability of off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary driver of quinoline-induced cardiotoxicity[5].
-
The 4,8-Dimethyl Substitution: Methyl groups provide steric bulk that can block specific cytochrome P450 (CYP450) oxidation sites, potentially mitigating the formation of highly toxic quinone imine intermediates. However, they also increase the overall hydrophobic surface area, further exacerbating potential ion channel trapping.
Caption: Mechanistic pathways of quinoline-induced hepatotoxicity and cardiotoxicity.
Comparative Quantitative Toxicity Profiles
The following table synthesizes the toxicological data of 6-bromo-2-chloro-4,8-dimethylquinoline and its structural relatives. Data is aggregated from GHS classifications, predictive machine learning models (HD-GEM), and in vivo pharmacokinetic studies[4][5][6][7][8].
| Compound | Primary Application | Acute Toxicity (GHS / Oral LD50) | Cardiotoxicity Risk (hERG / QT) | Hepatotoxicity Risk |
| 6-Bromo-2-chloro-4,8-dimethylquinoline | Cardiac drug intermediate[2] | Cat 4 (Harmful if swallowed) | High (Driven by high LogP and lipophilic trapping) | Moderate (Electrophilic 2-Cl liability) |
| Chloroquine (CQ) | Antimalarial / Antiviral | ~311 mg/kg (Rat)[6] | High (Known QRS widening & QT prolongation)[9] | Low/Moderate (Long elimination half-life) |
| 6-Bromoquinoline | Chemical intermediate | Cat 4 (Harmful if swallowed)[4][8] | Moderate | Moderate (CYP-mediated epoxidation) |
| 4-Chloroquinoline | Chemical intermediate | Cat 4 (<150g fatal in humans)[7] | Low | Moderate |
Note: While mono-halogenated quinolines generally show lower cardiotoxicity, poly-halogenation (as seen in 6-bromo-2-chloro-4,8-dimethylquinoline) significantly alters tissue distribution, increasing the apparent volume of distribution ( Vd ) and prolonging systemic exposure[5][10].
Self-Validating Experimental Protocols
To accurately benchmark the toxicity of novel quinoline derivatives against 6-bromo-2-chloro-4,8-dimethylquinoline, researchers must employ self-validating assay systems. The protocols below are designed to inherently control for false positives caused by compound precipitation or matrix effects.
Protocol A: In Vitro Cardiotoxicity Screening (Automated hERG Patch-Clamp)
Because quinolines are notorious for inducing lethal arrhythmias via potassium channel blockade[9], electrophysiological validation is mandatory.
-
System Calibration (The Validation Step): Perfuse CHO cells stably expressing hERG channels with a vehicle control (0.1% DMSO) to establish baseline tail current amplitude. Follow with a positive control (E-4031, 100 nM) to ensure >80% signal reduction. Causality: If the positive control fails to block the channel, the cell membrane seal is compromised, and the run must be discarded.
-
Compound Preparation: Dissolve 6-bromo-2-chloro-4,8-dimethylquinoline in DMSO and perform serial dilutions in extracellular recording buffer (final concentrations: 0.1, 1, 10, 30 µM).
-
Electrophysiological Recording: Apply a voltage protocol: depolarize to +20 mV for 2 seconds (channel activation/inactivation), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
-
Data Synthesis: Calculate the fractional block of the tail current relative to the vehicle control. Generate an IC50 curve using a four-parameter logistic equation.
Protocol B: LC-MS/MS Hepatotoxicity and Clearance Profiling
Halogenated quinolines can undergo enterohepatic recirculation and form reactive metabolites[10]. This protocol measures intrinsic clearance ( CLint ) in human liver microsomes (HLMs).
-
Incubation Setup: Combine HLMs (0.5 mg/mL protein), 6-bromo-2-chloro-4,8-dimethylquinoline (1 µM), and an NADPH-regenerating system in 100 mM phosphate buffer (pH 7.4).
-
Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching & Internal Standard (The Validation Step): Immediately quench the reaction in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS) (e.g., D4 -chloroquine). Causality: The IS mathematically corrects for any ion suppression occurring in the MS source due to the biological matrix, ensuring absolute quantitative integrity[10].
-
Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using a polar C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Data Synthesis: Plot the natural log of the remaining compound percentage against time to determine the elimination rate constant ( k ), and calculate CLint .
Caption: Self-validating experimental workflow for quinoline toxicity screening.
Conclusion for Drug Developers
When utilizing 6-bromo-2-chloro-4,8-dimethylquinoline as a scaffold for drug discovery, researchers must account for the dual-threat toxicity inherent to its functional groups. While the 2-chloro group provides an excellent handle for synthesizing potent inotropic agents[2], it presents a hepatotoxic liability if left unmodified in the final active pharmaceutical ingredient (API). Furthermore, the lipophilicity imparted by the 6-bromo and dimethyl groups necessitates rigorous early-stage hERG screening to prevent the late-stage attrition commonly associated with quinoline-induced QT prolongation[6][9].
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Proper Disposal of 6-Bromo-2-chloro-4,8-dimethylquinoline: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Bromo-2-chloro-4,8-dimethylquinoline. As a halogenated heterocyclic compound, this substance requires specific procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. The protocols herein are designed to provide clarity and explain the scientific reasoning behind each critical step, fostering a culture of safety and responsibility in the research environment.
Immediate Safety Profile & Hazard Assessment
Anticipated Hazards:
-
Skin Corrosion/Irritation (Category 2): Expected to cause skin irritation upon contact.[1][3]
-
Serious Eye Damage/Irritation (Category 2A): Likely to cause serious eye irritation.[1][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[4]
The quinoline core itself is recognized as a hazardous substance that can cause headaches, dizziness, and potential liver damage with high exposure.[5] The presence of both bromine and chlorine atoms classifies this compound as a halogenated organic compound , which dictates its specific waste stream.[6]
Personal Protective Equipment (PPE) Protocol
Given the anticipated hazards, a stringent PPE protocol is mandatory when handling 6-Bromo-2-chloro-4,8-dimethylquinoline in any form (solid, solution, or as waste).
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[7]
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.[1][7]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when generating dust, wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][8]
Waste Segregation and Disposal Workflow
Proper segregation is the most critical step in the disposal process. Halogenated organic wastes are managed differently and are significantly more expensive to dispose of than non-halogenated wastes due to their potential to form toxic byproducts like dioxins and hydrochloric acid during incineration.[9]
Step-by-Step Disposal Protocol:
-
Identify the Correct Waste Stream: All waste containing 6-Bromo-2-chloro-4,8-dimethylquinoline, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be designated as "Halogenated Organic Waste." [10]
-
Select an Appropriate Waste Container:
-
Use a dedicated, properly labeled container compatible with halogenated organic compounds. This is often a high-density polyethylene (HDPE) or glass container with a secure, threaded cap.[11]
-
The container must be in good condition, free from cracks or leaks.
-
-
Label the Container Correctly:
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "Waste: 6-Bromo-2-chloro-4,8-dimethylquinoline." Do not use abbreviations.[11]
-
If other halogenated compounds are added to the same container, list all constituents with their approximate percentages or volumes.[9]
-
-
Adding Waste to the Container:
-
Always perform this task inside a chemical fume hood.
-
Keep the waste container closed at all times except when actively adding waste.[11]
-
For solid waste, use a funnel to prevent spillage on the container's exterior.
-
For solutions, pour carefully to avoid splashing.
-
-
Prohibited Mixtures: DO NOT mix halogenated waste with the following:
-
Storage and Disposal Request:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is stored in secondary containment to mitigate potential leaks.
-
Once the container is 75-80% full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Disposal Decision Workflow
The following diagram illustrates the critical decision points for segregating and disposing of laboratory waste related to 6-Bromo-2-chloro-4,8-dimethylquinoline.
Caption: Waste Segregation and Disposal Workflow.
Spill Management Procedures
Accidental spills must be managed promptly and safely. The response will depend on the size of the spill.
Small Spills (Manageable by Lab Personnel):
-
Alert Colleagues: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or chemical absorbent pads.[5]
-
Collection: Carefully sweep or scoop the absorbed material into a designated plastic bag or other appropriate container.[11]
-
Labeling and Disposal: Seal and label the container as "Halogenated Organic Waste" containing 6-Bromo-2-chloro-4,8-dimethylquinoline and the absorbent material. Dispose of it through the EHS waste program.[11]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated waste.
Large Spills (Beyond Lab Personnel Capability):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close lab doors and windows to contain vapors.
-
Notify: Alert your supervisor and contact your institution's emergency response line or EHS department immediately.[11]
-
Do Not Attempt to Clean: Await the arrival of trained emergency personnel.
Regulatory Framework and Summary
The disposal of 6-Bromo-2-chloro-4,8-dimethylquinoline is governed by regulations for hazardous waste management. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).
| Parameter | Guideline / Regulation | Rationale |
| Waste Classification | Halogenated Organic Compound | Contains bromine and chlorine atoms. Requires specific disposal methods (typically incineration) to prevent the formation of toxic byproducts.[9] |
| EPA Waste Code | Likely F002 (if a spent solvent) or managed by characteristic (Toxicity). | Halogenated solvents are specifically listed. As a research chemical, it is disposed of based on its hazardous characteristics of irritation and potential toxicity.[6][12] |
| Segregation | Must be kept separate from non-halogenated, aqueous, acidic, basic, and heavy metal waste. | Prevents dangerous reactions, ensures proper disposal routing, and minimizes high disposal costs associated with mixed waste streams.[9] |
| Container | Tightly sealed, chemically compatible, clearly labeled. | Prevents leaks, spills, and vapor exposure. Ensures proper identification for waste handlers and disposal facilities.[11] |
| Disposal Method | Entrust to a licensed waste disposal company via institutional EHS. | Ensures compliance with federal, state, and local regulations for the transport and destruction of hazardous chemical waste.[2] |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 6-Bromo-2-chloro-4,8-dimethylquinoline, protecting themselves, their colleagues, and the environment.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Link
-
Bucknell University. Hazardous Waste Segregation. Link
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ChemicalBook. 6-Bromo-2-methylquinoline - Safety Data Sheet. (2026-01-17). Link
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Echemi. 6-BROMO-2-CHLOROQUINOLINE-4-CARBONYL CHLORIDE Safety Data Sheets. Link
-
Cornell University Environmental Health and Safety. 7.2 Organic Solvents. Link
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Sigma-Aldrich. Safety Data Sheet for 4-Bromo-N,N-dimethylaniline. (2025-11-06). Link
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BenchChem. Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. (2025). Link
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Thermo Fisher Scientific. Safety Data Sheet for 6-Bromo-4-chloroquinoline. (2025-12-26). Link
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New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Link
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Link
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National Institutes of Health (NIH). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Link
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U.S. Environmental Protection Agency. EPA Hazardous Waste Code List. Link
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Alfa Aesar. Safety Data Sheet for 2,6-Dimethylquinoline. (2025-09-18). Link
-
ChemWhat. 6-Bromo-2-methylquinoline CAS#: 877-42-9. (2026). Link
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Wikipedia. Quinoline. Link
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes (Detailed). Link
-
ResearchGate. Quinolines: the role of substitution site in antileishmanial activity. (2026-02-18). Link
-
Tokyo Chemical Industry. Safety Data Sheet for 6-Bromoquinoline. (2025-10-28). Link
-
Sigma-Aldrich. 4-Bromo-6,8-difluoro-2-methylquinoline. Link
-
U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. Link
-
Sigma-Aldrich. 6-Bromo-4-chloro-2,8-dimethylquinoline. Link
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2026-03-20). Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
